molecular formula C11H12N2O2 B015774 3-(Pyridine-3-carbonyl)piperidin-2-one CAS No. 144751-22-4

3-(Pyridine-3-carbonyl)piperidin-2-one

Katalognummer: B015774
CAS-Nummer: 144751-22-4
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: AKBAXTWXMULZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridine-3-carbonyl)piperidin-2-one is a sophisticated bifunctional compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a pyridine and a piperidin-2-one moiety, making it a valuable synthetic intermediate and a privileged scaffold for constructing biologically active molecules. Research Applications and Value: Privileged Scaffold in Drug Discovery: Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids. This compound serves as a versatile building block for the synthesis of various substituted piperidines, spiropiperidines, and condensed piperidines . Versatile Synthetic Intermediate: The molecule's key functional groups—a ketone linker between two nitrogen-containing heterocycles—make it a promising precursor for further chemical transformations. It is particularly useful for accessing complex molecular architectures, including pyrido[2,1-b]quinazolinones and other fused heterocyclic systems, which are common structures in compounds with demonstrated biological activity . Mechanism of Action & Biological Evaluation: While the specific biological activity of 3-(Pyridine-3-carbonyl)piperidin-2-one is research-dependent, compounds featuring the piperidine nucleus are investigated for a wide spectrum of pharmacological effects. Piperidine-based structures are routinely explored as potential agents in central nervous system (CNS) disorders, as anticancer agents, and as SMAD3 inhibitors for potential oncology applications, highlighting the broad utility of this structural class . Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(pyridine-3-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBAXTWXMULZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395389
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144751-22-4
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(Pyridine-3-carbonyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in publicly accessible databases, this guide offers a scientifically grounded overview of its identity, synthesis, and potential applications. By examining related compounds and established synthetic methodologies, this document serves as a valuable resource for researchers navigating the synthesis and utilization of novel piperidinone derivatives.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for research and development. For 3-(Pyridine-3-carbonyl)piperidin-2-one, this presents a unique challenge.

  • IUPAC Name: Based on the principles of chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(Pyridine-3-carbonyl)piperidin-2-one . An alternative, equally valid IUPAC name is 3-nicotinoylpiperidin-2-one .

  • CAS Number: As of early 2026, a specific CAS Registry Number for 3-(Pyridine-3-carbonyl)piperidin-2-one has not been identified in major chemical databases. This suggests that the compound may be a novel entity, a research intermediate that has not been widely cataloged, or is indexed under a less common systematic name. The N-methylated analog, 1-methyl-3-nicotinoyl-2-piperidone, however, is registered under CAS Number 91566-93-7 . This provides strong evidence for the chemical feasibility and potential synthesis of the parent compound.

  • Chemical Structure:

    Figure 1. Chemical structure of 3-(Pyridine-3-carbonyl)piperidin-2-one.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 3-(Pyridine-3-carbonyl)piperidin-2-one
Alternate IUPAC Name 3-nicotinoylpiperidin-2-one
CAS Number Not readily available
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
InChI InChI=1S/C11H12N2O2/c14-10(8-4-2-6-12-7-8)9-3-1-5-13-11(9)15/h2,4,6-7,9H,1,3,5H2,(H,13,15)
SMILES O=C(C1=CN=CC=C1)C2CCCC(=O)N2

Synthesis and Manufacturing

The synthesis of 3-(pyridine-3-carbonyl)piperidin-2-one can be approached through several established organic chemistry reactions. A plausible and efficient method is the acylation of a piperidin-2-one enolate with a nicotinic acid derivative. This strategy is supported by patent literature detailing the synthesis of the N-methylated analog[1][2].

Proposed Synthetic Pathway

Figure 2. Proposed synthetic workflow for 3-(Pyridine-3-carbonyl)piperidin-2-one.

Detailed Experimental Protocol

Materials:

  • Piperidin-2-one

  • Strong base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nicotinic acid ester (e.g., Methyl nicotinate or Ethyl nicotinate)

  • Reagents for aqueous work-up and purification (e.g., saturated ammonium chloride solution, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen to ensure an inert atmosphere.

  • Formation of the Enolate: Anhydrous THF is added to the flask, followed by the addition of piperidin-2-one. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA in THF is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

  • Acylation Reaction: A solution of methyl nicotinate in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours and then gradually warmed to room temperature overnight with continuous stirring.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 3-(Pyridine-3-carbonyl)piperidin-2-one.

Chemical and Physical Properties

The chemical and physical properties of 3-(Pyridine-3-carbonyl)piperidin-2-one can be predicted based on its structure, which features a piperidinone ring, a ketone, and a pyridine ring.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Appearance Off-white to pale yellow solid
Melting Point Expected to be a solid with a defined melting point
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa The pyridine nitrogen is expected to be basic (pKa ~ 3-4), and the piperidinone N-H is weakly acidic.
LogP Calculated LogP values suggest moderate lipophilicity.

Applications in Research and Drug Development

The 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold is a promising starting point for the development of novel therapeutic agents due to the presence of multiple points for chemical modification and the known biological activities of both piperidinone and pyridine moieties.

  • CNS Disorders: The piperidinone ring is a common feature in compounds targeting the central nervous system. Modifications of this scaffold could lead to the discovery of new antipsychotics, antidepressants, or anxiolytics.

  • Enzyme Inhibition: The ketone and amide functionalities can act as hydrogen bond donors and acceptors, making this molecule a potential candidate for enzyme inhibition. For instance, it could be explored as an inhibitor of kinases, proteases, or other enzymes implicated in disease.

  • Fragment-Based Drug Discovery: This compound can serve as a valuable fragment in fragment-based drug discovery campaigns. The pyridine and piperidinone rings can be used as starting points to build more complex molecules with high affinity for a biological target.

Safety and Handling

While specific toxicity data for 3-(Pyridine-3-carbonyl)piperidin-2-one is not available, it is prudent to handle this compound with the standard precautions for new chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Pyridine-3-carbonyl)piperidin-2-one represents a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While the absence of a readily available CAS number highlights its novelty, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this and related piperidinone derivatives.

References

  • U.S. Patent US20160326134A1, "Synthesis and resolution of nicotine," published November 10, 2016.
  • U.S. Patent US20130030187A1, "Process for the preparation of (r,s)-nicotine," published January 31, 2013.
  • PubChem Compound Summary for CAS 91566-93-7, 1-Methyl-3-nicotinoyl-2-piperidone. [Link]

Sources

3-(Pyridine-3-carbonyl)piperidin-2-one: Technical Guide & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

3-(Pyridine-3-carbonyl)piperidin-2-one (also known as 3-nicotinoyl-2-piperidinone) is a specialized


-keto lactam intermediate  primarily utilized in the synthesis of Anabaseine  and its clinically relevant derivatives (e.g., GTS-21 ). These compounds function as 

7 nicotinic acetylcholine receptor (

7 nAChR) agonists
, which are under investigation for treating cognitive deficits in schizophrenia and Alzheimer's disease.

The "Mechanism of Action" for this specific molecule is dual-faceted:

  • Chemical Mechanism : It acts as a latent electrophilic precursor that undergoes a specific acid-catalyzed decarboxylative cyclization to generate the bioactive iminium pharmacophore (Anabaseine).

  • Pharmacological Context : While the lactam itself is a stable synthetic intermediate, its downstream product (Anabaseine) exerts its effects by selectively binding to homomeric

    
    7 nAChRs, enhancing glutamatergic transmission and reducing inflammation via the cholinergic anti-inflammatory pathway.
    

Executive Summary

3-(Pyridine-3-carbonyl)piperidin-2-one is a critical bicyclic scaffold serving as the immediate synthetic precursor to Anabaseine (3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine). Unlike the bioactive alkaloids it generates, this molecule exists as a stable


-keto lactam . Its utility lies in its unique reactivity: it possesses a "masked" imine functionality that is revealed through a cascade of hydrolysis and decarboxylation. This guide details the chemical mechanism of this transformation and the pharmacological mechanism of the resulting 

7 nAChR agonists, providing a bridge between synthetic organic chemistry and neuropharmacology.

Chemical Mechanism of Action: The Synthetic Cascade

The core "action" of 3-(Pyridine-3-carbonyl)piperidin-2-one is its transformation into the bioactive 3-pyridyl-imine scaffold. This process is a textbook example of decarboxylative cyclization .

Mechanistic Pathway
  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., concentrated HCl, reflux), the lactam ring (piperidin-2-one) is hydrolyzed. The amide bond breaks, generating a transient

    
    -keto acid intermediate (5-amino-2-nicotinoylvaleric acid).
    
  • Spontaneous Decarboxylation : The resulting

    
    -keto acid is thermally unstable. It undergoes rapid decarboxylation (loss of CO
    
    
    
    ) to form the open-chain amino-ketone: 5-amino-1-(pyridin-3-yl)pentan-1-one .
  • Intramolecular Cyclization : The terminal primary amine of the open chain nucleophilically attacks the ketone carbonyl (the nicotinoyl carbon).

  • Dehydration : Loss of a water molecule results in the formation of the cyclic imine (Schiff base), yielding Anabaseine .

Visualization: Chemical Transformation Pathway

ChemicalMechanism Lactam 3-(Pyridine-3-carbonyl) piperidin-2-one (Stable Beta-Keto Lactam) Hydrolysis Acid Hydrolysis (Ring Opening) Lactam->Hydrolysis Conc. HCl, Reflux BetaKetoAcid Intermediate: 5-Amino-2-nicotinoyl valeric acid Hydrolysis->BetaKetoAcid Decarboxylation Decarboxylation (-CO2) BetaKetoAcid->Decarboxylation Thermal Instability AminoKetone Open Chain: 5-Amino-1-(pyridin-3-yl) pentan-1-one Decarboxylation->AminoKetone Cyclization Cyclization & Dehydration AminoKetone->Cyclization Intramolecular Nucleophilic Attack Anabaseine Anabaseine (Bioactive Alpha7 Agonist) Cyclization->Anabaseine

Caption: The chemical mechanism converting the stable lactam precursor into the bioactive Anabaseine scaffold via acid-mediated ring opening and decarboxylative condensation.

Pharmacological Mechanism (Downstream Bioactivity)

While 3-(Pyridine-3-carbonyl)piperidin-2-one is the precursor, the biological relevance belongs to its product, Anabaseine , and derivatives like GTS-21 (DMXB-A).

Target: 7 Nicotinic Acetylcholine Receptor ( 7 nAChR)
  • Receptor Type : Homomeric pentameric ligand-gated ion channel.

  • Mechanism :

    • Binding : The 3-pyridyl moiety (derived from the precursor) mimics acetylcholine, binding to the orthosteric site at the interface of

      
      7 subunits.
      
    • Gating : Binding induces a conformational change, opening the channel pore.

    • Ion Flux : High permeability to Calcium (Ca

      
      ) leads to rapid depolarization and activation of downstream signaling cascades (e.g., ERK1/2, CREB).
      
    • Cognitive Enhancement : In the hippocampus and prefrontal cortex, this enhances glutamate release and Long-Term Potentiation (LTP).

    • Anti-Inflammatory : Activation of

      
      7 nAChRs on macrophages inhibits the release of pro-inflammatory cytokines (TNF-
      
      
      
      , IL-1
      
      
      ) via the JAK2/STAT3 pathway (Cholinergic Anti-inflammatory Pathway).
Visualization: 7 nAChR Signaling Pathway

MoA Ligand Anabaseine / GTS-21 (Derived from Precursor) Receptor Alpha7 nAChR (Homomeric Pentamer) Ligand->Receptor Agonist Binding CaInflux Ca2+ Influx Receptor->CaInflux Channel Opening JAK2 JAK2 Activation Receptor->JAK2 Non-conductive Pathway Depolarization Membrane Depolarization CaInflux->Depolarization Glutamate Presynaptic Glutamate Release CaInflux->Glutamate LTP Long-Term Potentiation (Cognitive Enhancement) Glutamate->LTP STAT3 STAT3 Phosphorylation JAK2->STAT3 Cytokine Inhibition of TNF-alpha / IL-1beta (Anti-Inflammatory) STAT3->Cytokine Transcriptional Repression

Caption: The pharmacological mechanism of the Anabaseine class, highlighting both cognitive (Ca2+/Glutamate) and anti-inflammatory (JAK2/STAT3) pathways.

Experimental Protocols

Protocol A: Synthesis of 3-(Pyridine-3-carbonyl)piperidin-2-one

Objective: To synthesize the core scaffold via Claisen condensation.

  • Reagents : Ethyl nicotinate (1.0 eq), N-vinyl-2-pyrrolidone or N-protected-2-piperidone (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.0 eq), Toluene (Anhydrous).

  • Setup : Flame-dried 3-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Procedure :

    • Suspend NaH in dry toluene.

    • Add Ethyl nicotinate and the lactam component dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. The solution will turn yellow/orange as the enolate condenses.

    • Quench : Cool to 0°C and carefully quench with glacial acetic acid or dilute HCl.

    • Isolation : Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO

      
      .
      
    • Purification : Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO

      
      , EtOAc/Hexane gradient).
      
    • Yield : Typically 60–75% of the

      
      -keto lactam.
      
Protocol B: Conversion to Anabaseine Dihydrochloride

Objective: To transform the precursor into the active pharmacological agent.

  • Reagents : 3-(Pyridine-3-carbonyl)piperidin-2-one (Precursor), Concentrated HCl (12M), Isopropanol.

  • Procedure :

    • Dissolve the precursor in concentrated HCl (10 mL per gram of precursor).

    • Reflux vigorously for 6–8 hours. (Monitor CO

      
       evolution).
      
    • Workup : Evaporate the acid under reduced pressure to obtain a viscous oil.

    • Crystallization : Dissolve the residue in a minimum amount of hot Isopropanol or Ethanol. Allow to cool slowly to 4°C.

    • Filtration : Collect the hygroscopic yellow crystals of Anabaseine Dihydrochloride .

  • Validation :

    • 1H-NMR (D

      
      O) : Verify loss of the lactam carbonyl signal and appearance of the imine characteristic peaks.
      
    • Melting Point : ~175–178°C (decomposition).

Data Summary & Properties

Property3-(Pyridine-3-carbonyl)piperidin-2-oneAnabaseine (Product)
Role Synthetic IntermediateBioactive Pharmacophore
Structure Type

-Keto Lactam (Bicyclic)
Cyclic Imine (Bipyridyl analog)
Stability High (Stable solid)Moderate (Hydrolyzes in water)
Key Reactivity Decarboxylative Ring OpeningAgonist at

7 nAChR
Molecular Weight ~204.23 g/mol 160.22 g/mol (Free base)
CAS Number 91566-93-7 (N-Methyl analog ref)56970-91-3 (Anabaseine)
Solubility Organic solvents (DCM, EtOAc)Water (as HCl salt), Ethanol

References

  • Kem, W. R. (2000). The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXB-A. Behavioural Brain Research. Link

  • Leete, E. (1983). Biosynthesis of anabasine from [2-14C]lysine in Nicotiana glauca. Journal of Natural Products. Link

  • Zoltewicz, J. A., et al. (1993). Hydrolysis of anabaseine and nornicotine in aqueous solution. The Journal of Organic Chemistry. Link

  • Tai, K. K., et al. (2014). Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary . 3-(Pyridine-3-carbonyl)piperidin-2-one derivatives. National Center for Biotechnology Information. Link

A Technical Guide to the Identification and Validation of Biological Targets for 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel bioactive small molecules frequently outpaces the identification of their molecular targets. This is a critical bottleneck in drug development, as a thorough understanding of the mechanism of action is paramount for advancing a compound from a "hit" to a clinical candidate. The molecule 3-(Pyridine-3-carbonyl)piperidin-2-one belongs to a class of heterocyclic compounds—encompassing both piperidone and pyridine moieties—known for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and neurological effects.[1][2][3][4] However, without a confirmed biological target, its therapeutic potential remains speculative.

This technical guide presents a comprehensive, multi-faceted strategy for the systematic identification and validation of the biological targets of 3-(Pyridine-3-carbonyl)piperidin-2-one. We will detail an integrated workflow that begins with cost-effective computational methods to generate initial hypotheses and progresses to robust, unbiased experimental techniques for target discovery and validation.[5] This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for key experiments but also the expert rationale behind methodological choices, ensuring a self-validating and rigorous scientific approach.

Part 1: Initial Hypothesis Generation via In Silico Target Prediction

The principle of starting with computational methods is rooted in efficiency; it allows for the rapid, large-scale screening of a compound against vast biological databases to generate a ranked list of plausible targets before committing to resource-intensive lab experiments.[6] This approach leverages the accumulated knowledge of known drug-target interactions and protein structures.[7][8][9]

The Rationale for a Dual Computational Approach

We advocate for a parallel strategy employing both ligand-based and structure-based methods to broaden the search space and increase the probability of identifying high-quality candidate targets.

  • Ligand-Based Prediction: This method operates on the principle of "chemical similarity," which posits that molecules with similar structures are likely to interact with similar targets.[10] By comparing the 2D or 3D structure of 3-(Pyridine-3-carbonyl)piperidin-2-one to databases of compounds with known bioactivity (e.g., ChEMBL, BindingDB), we can infer potential targets.[6] This is particularly useful for identifying targets within well-studied protein families.

A Workflow for Computational Target Fishing

The following workflow outlines a systematic approach to generating a high-confidence list of potential targets. This process is designed to filter a large number of initial predictions down to a manageable set for experimental validation.

G cluster_0 In Silico Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Hypothesis Generation mol 3-(Pyridine-3-carbonyl)piperidin-2-one (SMILES/3D Structure) db_chembl ChEMBL / PubChem (Similarity Search) mol->db_chembl db_binding BindingDB / SwissTargetPrediction (Pharmacophore Mapping) mol->db_binding docking Reverse Docking Simulation mol->docking analysis Data Integration & Scoring (Consensus Ranking) db_chembl->analysis db_binding->analysis db_pdb Protein Data Bank (PDB) (Reverse Docking Targets) db_pdb->docking docking->analysis target_list Prioritized Target List (Top 10-20 Candidates) analysis->target_list G cluster_0 Probe Preparation cluster_1 Protein Capture cluster_2 Analysis probe 1. Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) beads 2. Immobilize Probe on Streptavidin Beads probe->beads incubate 4. Incubate Lysate with Probe-Beads & Control-Beads beads->incubate lysate 3. Prepare Cell Lysate lysate->incubate wash 5. Wash Beads Extensively (Remove Non-specific Binders) incubate->wash elute 6. Elute Bound Proteins wash->elute ms 7. Digest & Analyze by LC-MS/MS elute->ms identify 8. Identify Enriched Proteins (Compare Probe vs. Control) ms->identify

Diagram 2. Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

This protocol provides a robust framework for identifying direct binding partners. [13]

  • Probe Synthesis: Synthesize a probe by attaching a linker containing both a biotin tag and a photo-reactive group (e.g., a diazirine) to a non-critical position of 3-(Pyridine-3-carbonyl)piperidin-2-one.

  • Cell Culture and Lysis: Grow the relevant cells (e.g., a cancer cell line for an anti-tumor compound) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

  • Incubation: Add the photo-affinity probe to the clarified cell lysate. Incubate for 1-2 hours at 4°C to allow for binding. Self-Validation: A parallel incubation should be performed with a competition control (probe plus a 100-fold excess of the original, unmodified compound).

  • Photo-Crosslinking: Expose the lysate to UV light (typically 365 nm) for 15-30 minutes on ice to covalently link the probe to its binding partners. [14]5. Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: This step is critical for trustworthiness. Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the list of proteins identified in the probe sample against those in the competition control and a beads-only control. True targets should be significantly depleted in the competition sample.

Label-Free Approach: Thermal Proteome Profiling (TPP)

TPP is a powerful in situ technique that measures changes in the thermal stability of thousands of proteins simultaneously upon drug binding, without any modification to the compound. [15]The underlying principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm). [16] Causality Behind Experimental Choices: TPP is performed on intact cells or lysates, providing a more physiologically relevant context for the drug-target interaction. [16]By heating aliquots of the cell sample across a temperature gradient, we can generate a "melting curve" for each detectable protein. A shift in this curve in the presence of the drug is a strong indicator of direct target engagement. [17]

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis treat 1. Treat Intact Cells with Compound vs. DMSO (Vehicle) aliquot 2. Aliquot Cell Suspensions treat->aliquot heat 3. Heat Aliquots Across a Temperature Gradient (e.g., 37-67°C) aliquot->heat lyse 4. Lyse Cells & Separate Soluble/Aggregated Proteins (Ultracentrifugation) heat->lyse quant 5. Collect Soluble Fraction & Prepare for MS lyse->quant ms 6. Quantify Proteins by LC-MS/MS (using TMT labeling) quant->ms plot 7. Plot Melting Curves & Identify Proteins with ΔTₘ ms->plot

Diagram 3. Experimental workflow for Thermal Proteome Profiling (TPP).

This protocol outlines the temperature range (TPP-TR) version of the experiment. [18]

  • Cell Treatment: Culture cells and treat one batch with 3-(Pyridine-3-carbonyl)piperidin-2-one at a relevant concentration (e.g., 10x EC50 from a phenotypic screen) and another batch with the vehicle (e.g., DMSO) as a control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 10 temperatures from 37°C to 67°C), followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble proteins from the heat-induced aggregated proteins via ultracentrifugation.

  • Protein Digestion and Labeling: Collect the supernatant (soluble fraction). Digest the proteins to peptides. For accurate quantification, label the peptides from each temperature point with isobaric tags (e.g., TMT10plex), allowing multiple samples to be analyzed in a single MS run.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. Fit these points to a sigmoid curve to determine the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) between the two conditions indicates target engagement.

Comparing the Experimental Approaches

Both AP-MS and TPP are powerful but have distinct advantages and limitations. A comprehensive target identification strategy often benefits from using both.

Feature Affinity Purification-Mass Spectrometry (AP-MS) Thermal Proteome Profiling (TPP)
Compound Modification Required (synthesis of a probe can be challenging).Not required (uses the unmodified compound).
Principle Physical isolation of binding partners. [19]Measures ligand-induced change in protein thermal stability. [15]
Cellular State Typically performed on cell lysates.Can be performed on intact, live cells, providing physiological context. [16]
Potential Artifacts Non-specific binding to beads or probe; requires stringent controls."Thermal-shift orphans" where stability changes are due to indirect effects.
Best For... Identifying direct binders, including protein complexes.Detecting direct target engagement in a native cellular environment.
Table 2. Comparison of primary experimental target identification methodologies.

Part 3: Target Validation and Mechanism of Action (MoA)

Identifying a protein as a "hit" from a proteome-wide screen is not the end of the journey. Rigorous validation is essential to confirm that the observed phenotypic effect of the compound is indeed mediated by this target.

  • Orthogonal Confirmation of Binding: The initial interaction must be confirmed with an independent, low-throughput method. Examples include:

    • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon, koff) and affinity (KD) in real-time using purified protein.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding in solution, providing KD and stoichiometry.

    • Cellular Thermal Shift Assay (CETSA): A Western blot-based version of TPP used to validate a specific target without requiring mass spectrometry. [16]

  • Genetic Validation: To establish causality, one must demonstrate that the target is necessary for the compound's activity.

    • Knockdown/Knockout: Using CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the target protein should confer resistance to the compound.

    • Overexpression: Overexpressing the target protein may sensitize cells to the compound.

  • Pathway and Functional Analysis: Once validated, the target must be placed into a biological context. Using bioinformatics databases (e.g., STRING, GO, KEGG), the target's known interaction partners and signaling pathways can be mapped. [20]This allows for the design of functional assays (e.g., measuring downstream substrate phosphorylation for a kinase target) to confirm that the compound modulates the target's activity in the expected manner, thereby elucidating its mechanism of action.

Conclusion

The process of identifying the biological targets of a novel compound like 3-(Pyridine-3-carbonyl)piperidin-2-one is a systematic, iterative process that builds a pyramid of evidence. It begins with a broad base of computational hypotheses, which are then filtered and tested using unbiased, proteome-wide experimental methods like AP-MS and TPP. The most promising candidates from these screens must then be subjected to rigorous orthogonal and genetic validation to confirm their role in the compound's mechanism of action. This integrated strategy, grounded in principles of causality and self-validation, is the most reliable path to deconvoluting a compound's bioactivity and unlocking its full therapeutic potential.

References

  • Wang, L., et al. (2020). Drug-target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 22(5). Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(12), 2554-74. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today. Available at: [Link]

  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(6), 468-479. Available at: [Link]

  • Mass Dynamics. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics Poster. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Available at: [Link]

  • ResearchGate. (n.d.). Thermal proteome profiling (TPP) method can be performed in one of three modes. ResearchGate. Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Recent Advances in In Silico Target Fishing. Molecules, 20(5), 7973-8002. Available at: [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 16(3), e9232. Available at: [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. Available at: [Link]

  • Mohammad, A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(5). Available at: [Link]

  • Blocker, A.W., et al. (2024). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. Available at: [Link]

  • Chen, X., et al. (2016). Drug-target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-712. Available at: [Link]

  • Isomorphic Labs. (2026). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs Blog. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI Train Online. Available at: [Link]

  • University of Geneva. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). UNIGE. Available at: [Link]

  • Lomenick, B., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 628, 149-165. Available at: [Link]

  • Silva, Q.B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Pauli, G.F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 20-27. Available at: [Link]

  • ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463. Available at: [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Scientific Reports, 12(1), 1832. Available at: [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936380. Available at: [Link]

  • Ornstein, P.L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-7. Available at: [Link]

  • Londregan, A.T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. Available at: [Link]

  • Sorenson, M.E., et al. (2004). Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. Journal of Medicinal Chemistry, 47(10), 2513-25. Available at: [Link]

  • Wenzel, B., et al. (2025). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences, 26(3), 1266. Available at: [Link]

  • Singh, C., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(6), 2298-302. Available at: [Link]

  • Logvinova, K.S., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules, 29(12), 2765. Available at: [Link]

  • Berwanger, M.R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

Sources

An In-depth Spectroscopic Guide to 3-(Pyridine-3-carbonyl)piperidin-2-one: Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(Pyridine-3-carbonyl)piperidin-2-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document serves as a comprehensive resource for researchers and scientists, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of data, but on the rationale behind the spectral features, grounded in the principles of chemical structure and spectroscopy.

Molecular Structure and Spectroscopic Overview

3-(Pyridine-3-carbonyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one ring substituted at the 3-position with a pyridine-3-carbonyl group. The unique arrangement of a lactam, a ketone, and a pyridine ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the synthesis of the molecule and for studying its chemical behavior.

Figure 1: Chemical structure of 3-(Pyridine-3-carbonyl)piperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Pyridine-3-carbonyl)piperidin-2-one, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidin-2-one rings. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2' (Pyridine)~8.8Doublet of doubletsJ = 2.0, 0.8
H6' (Pyridine)~8.6Doublet of doubletsJ = 4.8, 1.6
H4' (Pyridine)~8.0Doublet of tripletsJ = 8.0, 1.8
H5' (Pyridine)~7.4Doublet of doubletsJ = 8.0, 4.8
H3 (Piperidinone)~4.0TripletJ = 6.0
H5 (Piperidinone)~3.4Multiplet
H4 (Piperidinone)~2.2Multiplet
H6 (Piperidinone)~2.0Multiplet
NH (Piperidinone)~6.5Broad singlet

Expert Interpretation:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H2' and H6' protons, being closest to the electron-withdrawing nitrogen, will be the most deshielded. The H4' proton will also be significantly deshielded due to the influence of the carbonyl group. The coupling constants will be characteristic of a 3-substituted pyridine ring.

  • Piperidinone Protons: The protons on the piperidin-2-one ring will be in the aliphatic region. The H3 proton, being adjacent to the carbonyl group, will be the most deshielded among the piperidinone methylene protons. The broad singlet for the NH proton is characteristic of an amide proton and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~195
C=O (Lactam)~170
C2' (Pyridine)~152
C6' (Pyridine)~150
C4' (Pyridine)~138
C3' (Pyridine)~130
C5' (Pyridine)~124
C3 (Piperidinone)~50
C5 (Piperidinone)~42
C6 (Piperidinone)~30
C4 (Piperidinone)~22

Expert Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon will be more deshielded (around 195 ppm) compared to the lactam (amide) carbonyl carbon (around 170 ppm).

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are characteristic of a substituted pyridine ring, with C2' and C6' being the most deshielded due to their proximity to the nitrogen atom.

  • Piperidinone Carbons: The aliphatic carbons of the piperidinone ring will appear at higher field strengths. The C3 carbon, attached to the carbonyl group, will be the most deshielded of this set.

Experimental Protocol for NMR Data Acquisition

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) dissolve->solvent tms Add TMS as internal standard solvent->tms tube Transfer to a 5 mm NMR tube tms->tube insert Insert sample into the spectrometer tube->insert lock Lock on the deuterium signal insert->lock shim Shim the magnetic field lock->shim tune Tune and match the probe shim->tune proton Acquire 1H spectrum tune->proton carbon Acquire 13C spectrum proton->carbon two_d Acquire 2D spectra (COSY, HSQC, HMBC) carbon->two_d fourier Fourier transform the FID two_d->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate M [M]+. m/z = 204 F1 [C6H4NO]+. m/z = 106 (Pyridine-3-carbonyl cation) M->F1 - C5H8NO. F2 [C5H8NO]+. m/z = 98 (Piperidin-2-one-3-yl radical) M->F2 - C6H4NO. F3 [C5H5N]+. m/z = 79 (Pyridine radical cation) F1->F3 - CO F4 [C4H8N]+. m/z = 70 F2->F4 - CO

Figure 3: Predicted major fragmentation pathways for 3-(Pyridine-3-carbonyl)piperidin-2-one.

Expert Interpretation:

Upon electron ionization (EI), the molecular ion will be formed. Key fragmentation pathways would involve:

  • Cleavage of the bond between the pyridine ring and the carbonyl group, leading to a fragment corresponding to the pyridine-3-carbonyl cation (m/z 106).

  • Cleavage of the piperidinone ring.

  • Loss of CO from the carbonyl groups.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion if it is soluble in a volatile solvent, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in conjunction with LC.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For accurate mass measurements, a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) should be used.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 3-(Pyridine-3-carbonyl)piperidin-2-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with their detailed interpretations, serve as a valuable reference for researchers involved in the synthesis and characterization of this and related compounds. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data, ensuring the reliable structural elucidation of novel chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The 3-(Pyridine-3-carbonyl)piperidin-2-one Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(pyridine-3-carbonyl)piperidin-2-one (also known as 3-nicotinoyl-2-piperidone ), a critical beta-keto lactam intermediate. While often overshadowed by its downstream derivative anabaseine , this scaffold represents a versatile "privileged structure" in medicinal chemistry. Its architecture combines a rigid piperidin-2-one ring (acting as a conformational constraint) with a pyridine-3-carbonyl moiety (a proven pharmacophore for hydrogen bonding and pi-stacking).

This guide is designed for medicinal chemists and drug discovery scientists. It details the Claisen condensation-based synthesis , the critical role of keto-enol tautomerism in its reactivity, and its applications in developing


7 nicotinic acetylcholine receptor (

7 nAChR) agonists
and kinase inhibitors .

Chemical Architecture and Tautomerism

Structural Overview

The molecule consists of a six-membered lactam ring substituted at the C3 position with a nicotinoyl group. This creates a


-dicarbonyl system embedded within a heterocycle.
  • Core Scaffold: Piperidin-2-one (

    
    -valerolactam).
    
  • Substituent: Pyridine-3-carbonyl (Nicotinoyl).[1]

  • Key Feature: The acidic proton at C3 (between the two carbonyls) allows for facile tautomerization and further functionalization.

Keto-Enol Tautomerism

Understanding the tautomeric equilibrium is vital for predicting reactivity and binding affinity. In solution, 3-acylpiperidin-2-ones exist in equilibrium between the dicarbonyl form (keto) and the enolic form , often stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the lactam carbonyl oxygen.

  • Keto Form: Favored in polar aprotic solvents; essential for nucleophilic attacks at the carbonyls.

  • Enol Form: Favored in non-polar solvents and stabilized by chelation (e.g., with

    
     or 
    
    
    
    during synthesis). This form is often the active species in condensation reactions to form fused heterocycles.

Synthetic Methodologies

The primary route to 3-(pyridine-3-carbonyl)piperidin-2-one involves the Claisen condensation of an activated nicotinic acid derivative with an N-protected piperidin-2-one.

The Zoltewicz Protocol (Modified)

This is the industry-standard approach for generating the scaffold, particularly as a precursor to anabaseine.

Reaction Scheme Visualization

SynthesisPathway Start1 N-Protected Piperidin-2-one Inter Lithium Enolate Intermediate Start1->Inter 1. Deprotonation (-78°C) Start2 Ethyl Nicotinate Start2->Inter 2. Acylation Base Base (LiHMDS/LDA) Base->Inter Product 3-(Pyridine-3-carbonyl) piperidin-2-one Inter->Product Mild Acid Workup Deriv Anabaseine (Cyclic Imine) Inter->Deriv Conc. HCl / Reflux (Decarboxylation)

Figure 1: Synthetic pathway from piperidin-2-one to the target scaffold and its conversion to anabaseine.

Detailed Experimental Protocol

Objective: Synthesis of 3-(pyridine-3-carbonyl)piperidin-2-one.

Reagents:

  • 1-Trimethylsilyl-piperidin-2-one (or N-Boc-piperidin-2-one)

  • Ethyl nicotinate[2]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Anhydrous THF

  • Glacial acetic acid (for quenching)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and cool to -78°C.

  • Enolization: Add LiHMDS (1.1 eq) dropwise. Slowly add the N-protected piperidin-2-one (1.0 eq) dissolved in THF. Stir for 45 minutes at -78°C to ensure complete formation of the lithium enolate.

  • Acylation: Add Ethyl nicotinate (1.1 eq) dropwise. The solution typically turns yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature over 4 hours. Stir overnight (12-16 hours).

  • Quenching: Cool the mixture to 0°C. Quench with a stoichiometric amount of glacial acetic acid. Note: Avoid strong mineral acids if you wish to isolate the beta-keto lactam intact; strong acid/heat leads to decarboxylative cyclization.

  • Isolation: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, MeOH/DCM gradient).
    

Structural Analogs & SAR

Modifications to the core scaffold allow for the tuning of biological activity.

RegionModificationEffect on Activity
Lactam Ring (A) Expansion to Azepan-2-oneIncreases flexibility; often reduces potency for

7 nAChR but may enhance kinase selectivity.
Linker (B) Reduction of Carbonyl (C=O

CH-OH)
Creates chiral centers; shifts activity from receptor agonism to enzyme inhibition.
Pyridine Ring (C) Substitution at C6 (e.g., Chlorine, Methyl)Critical for SAR. 6-Chloro derivatives often show higher lipophilicity and metabolic stability.
N-Substitution Methylation / BenzylationN-Methylation locks the lactam conformation and prevents certain metabolic conjugations.
Pharmacological Case Study: 7 nAChR Agonists

The 3-nicotinoyl scaffold is the direct precursor to Anabaseine , a non-selective nicotinic agonist. Structural optimization (e.g., adding a benzylidene group to the 3-position) leads to GTS-21 (DMXB-A) , a selective


7 nAChR partial agonist investigated for schizophrenia and Alzheimer's disease. The beta-keto lactam motif serves as the "anchor" that positions the pyridine nitrogen to interact with the cation-pi site of the receptor.
Pharmacological Case Study: c-Met Kinase Inhibitors

Research into c-Met inhibitors (e.g., BMS-777607 analogs) has utilized the 3-carboxyl-piperidin-2-one scaffold. The 3-(pyridine-3-carbonyl) analog acts as a bioisostere, where the pyridine nitrogen functions as a hinge binder within the ATP-binding pocket of the kinase, offering a novel IP position distinct from the carboxylate.

Biological Evaluation & Assays

In Vitro Binding Assay ( 7 nAChR)

To validate the activity of synthesized analogs:

  • System: Xenopus laevis oocytes expressing human

    
    7 nAChR.
    
  • Method: Two-electrode voltage clamp recordings.

  • Control: Acetylcholine (

    
    ) as the full agonist reference.
    
  • Metric: Measure peak current amplitude normalized to ACh response.

Antimicrobial Screening

Pyridine-functionalized lactams have shown efficacy against Gram-positive bacteria.

  • Strains: S. aureus (ATCC 29213), M. tuberculosis (H37Rv).

  • Method: Broth microdilution to determine Minimum Inhibitory Concentration (MIC).

  • Solvent: DMSO (ensure final concentration <1% to avoid toxicity).

Future Directions: Multicomponent Reactions

Recent advances utilize multicomponent reactions (MCRs) to generate complex derivatives of this scaffold in a single step.

Example: The reaction of 3-formylchromones, diamines, and nitroacetates can generate fused tricyclic systems containing the piperidinone core. Flow chemistry protocols are also being developed to handle the exothermic nature of the Claisen condensation, improving scalability for industrial applications.

Pharmacophore Mapping

Pharmacophore Core 3-(Pyridine-3-carbonyl) piperidin-2-one PyridineN Pyridine Nitrogen (H-Bond Acceptor / Metal Chelator) Core->PyridineN Pharmacophore A LactamNH Lactam NH (H-Bond Donor) Core->LactamNH Pharmacophore B Carbonyls 1,3-Dicarbonyl System (Chelation Site / Tautomerism) Core->Carbonyls Reactivity Center

Figure 2: Pharmacophore map highlighting key interaction sites for drug design.

References

  • Synthesis of Anabaseine via 3-Nicotinoyl-2-piperidone: Zoltewicz, J. A., et al. "Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor." Bioorganic & Medicinal Chemistry, 2013.[3]

  • c-Met Inhibitors and Piperidin-2-one Scaffold: Wang, Y., et al. "Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold." Molecules, 2014.

  • Tautomerism in Peptide and Lactam Synthesis: Ciarkowski, J., et al. "Reaction mechanisms in peptide synthesis. Part 2. Tautomerism of the peptide bond." Journal of Computer-Aided Molecular Design, 1991.

  • Pyridine Derivatives as Antimicrobial Agents: Jin, Y., et al. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Chemistry, 2022.

Sources

The Pyridinone Scaffold in Drug Discovery: Mechanisms, Protocols, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinone scaffold (specifically 2-pyridinone and 4-pyridinone) represents a "privileged structure" in medicinal chemistry due to its ability to serve as a hydrogen bond donor/acceptor and a high-affinity metal chelator. This guide dissects the biological activities of pyridinone-containing compounds, moving beyond surface-level descriptions to explore the mechanistic causality of their efficacy in fibrosis, infectious diseases, and oncology.

Part 1: Structural Basis & The "Privileged" Nature

The versatility of the pyridinone ring stems from its tautomeric equilibrium and electronic distribution.

  • Tautomerism: The equilibrium between the pyridinone (keto) and hydroxypyridine (enol) forms allows for diverse interaction modes with biological targets.

  • Metal Binding: The carbonyl oxygen and adjacent hydroxyl or amine groups (often in N-hydroxypyridinones) create a bidentate ligand system capable of coordinating hard cations (Fe³⁺, Mg²⁺, Zn²⁺) with high stability constants.

Key Therapeutic Classes
ClassRepresentative DrugTarget MechanismCore Chemical Interaction
Antifibrotic PirfenidoneTGF-β / Furin InhibitionDownregulation of pro-fibrotic cytokines
Antiviral DolutegravirHIV IntegraseChelation of Mg²⁺ in active site
Antifungal CiclopiroxIron-dependent enzymesIntracellular Fe³⁺ starvation
Epigenetic TazemetostatEZH2 MethyltransferaseSAM-competitive inhibition

Part 2: Metal Chelation & Infectious Diseases

Mechanism of Action: The Two-Metal Ion Paradigm

In both HIV integrase inhibition and antifungal activity, the pyridinone ring functions as a metal trap.

  • HIV Integrase (INSTIs): Second-generation INSTIs like Dolutegravir utilize a specific pyridinone scaffold. The viral integrase enzyme requires two Mg²⁺ ions to catalyze the strand transfer of viral DNA into host DNA. The pyridinone oxygen triad coordinates these Mg²⁺ ions, effectively "plugging" the active site and halting viral replication.

  • Antifungal (Ciclopirox): Acts as a membrane-permeable iron chelator.[1] It strips Fe³⁺ from iron-dependent enzymes (e.g., ribonucleotide reductase) and disrupts the electron transport chain, leading to energy depletion and ROS generation.

Visualization: HIV Integrase Inhibition Pathway

HIV_Integrase_Mechanism Viral_DNA Viral DNA (cDNA) Integrase HIV Integrase Enzyme (Active Site) Viral_DNA->Integrase Binds Strand_Transfer Strand Transfer (Integration into Host DNA) Integrase->Strand_Transfer Catalyzes Mg_Ions Mg2+ Cofactors (Critical for Catalysis) Mg_Ions->Integrase Activates Chelation Chelation Complex (Inhibitor-Mg2+-Enzyme) Mg_Ions->Chelation Replication Viral Replication Strand_Transfer->Replication Pyridinone Pyridinone Inhibitor (Dolutegravir) Pyridinone->Integrase Occupies Pocket Pyridinone->Mg_Ions Coordinates (O-O-O Triad) Pyridinone->Chelation Chelation->Strand_Transfer BLOCKS

Caption: The pyridinone motif sequesters critical Mg²⁺ cofactors, preventing the viral DNA strand transfer process.

Protocol 1: Spectrophotometric Iron Chelation Assay

Objective: Quantify the iron-binding capacity of a novel pyridinone derivative. Principle: Pyridinones form colored complexes with Fe³⁺. Alternatively, competition with a standard chromophore (e.g., ferrozine) can be measured.[2] This protocol uses the direct shift method, which is robust for N-hydroxypyridinones.

Reagents:

  • Buffer: 100 mM MOPS or HEPES, pH 7.4 (avoid phosphate buffers as they precipitate iron).

  • Iron Source: 10 mM FeCl₃ in 0.1 M HCl (freshly prepared).

  • Test Compound: 10 mM stock in DMSO.

Step-by-Step Workflow:

  • Baseline Correction: Prepare a blank containing 990 µL Buffer + 10 µL DMSO. Measure Absorbance (200–600 nm).

  • Ligand Scan: Add 10 µL Test Compound stock to 990 µL Buffer (Final: 100 µM). Record spectrum. Note: Pyridinones typically absorb in UV; ensure no overlap with the expected metal complex region (400–500 nm).

  • Titration: To the ligand solution, add FeCl₃ in 0.1 equivalent increments (1 µL additions). Mix by inversion for 30 seconds.

  • Equilibrium Check: Wait 2 minutes between additions. Record spectra.[2][3][4]

  • Endpoint: Continue until no further change in absorbance intensity (λ_max shift) is observed.

  • Data Analysis: Plot Absorbance at λ_max vs. [Fe³⁺]/[Ligand] ratio. A sharp inflection point at 0.33 indicates a 3:1 (Ligand:Metal) complex; 0.5 indicates 2:1.

Validation Criteria:

  • Positive Control: Deferiprone (3:1 complex) or EDTA (1:1 complex).

  • Isosbestic Points: Clear isosbestic points in the spectra confirm a clean transition between free ligand and metal complex without side reactions.

Part 3: Fibrosis & Signal Modulation (The Pirfenidone Class)

Mechanism of Action: TGF-β Uncoupling

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is the standard of care for Idiopathic Pulmonary Fibrosis (IPF). Unlike kinase inhibitors that target a single enzyme, pirfenidone acts pleiotropically.

  • Primary Target: It inhibits the maturation of Transforming Growth Factor-beta (TGF-β) by modulating furin , the pro-protein convertase.

  • Downstream Effect: Reduced phosphorylation of Smad2/3, preventing the transcription of collagen and alpha-smooth muscle actin (α-SMA).

Visualization: Anti-Fibrotic Signaling Pathway

TGF_Beta_Pathway Latent_TGF Latent TGF-β (Pro-form) Active_TGF Active TGF-β Latent_TGF->Active_TGF Cleavage Furin Furin (Convertase) Furin->Latent_TGF Mediates Receptor TGF-β Receptor (Type I/II) Active_TGF->Receptor Binds Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Activates Nucleus Nuclear Translocation Smad23->Nucleus Translocates Fibrosis Fibrosis (Collagen/α-SMA) Nucleus->Fibrosis Transcription Pirfenidone Pirfenidone (Pyridinone) Pirfenidone->Furin Inhibits/Modulates Pirfenidone->Smad23 Reduces p-Smad

Caption: Pirfenidone acts upstream by modulating Furin and TGF-β processing, thereby silencing the Smad-dependent fibrotic cascade.

Protocol 2: In Vitro Fibroblast-to-Myofibroblast Transition Assay

Objective: Assess the anti-fibrotic potency of a pyridinone analog by measuring α-SMA suppression. Cell Line: HFL-1 (Human Fetal Lung Fibroblasts) or LX-2 (Hepatic Stellate Cells).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates using DMEM + 10% FBS. Allow adherence (24h).
    
  • Starvation (Critical Step): Wash cells 2x with PBS. Switch to serum-free DMEM for 24 hours. Why? Serum contains growth factors that mask the specific effect of TGF-β stimulation.

  • Drug Pre-treatment: Add the pyridinone test compound (10–500 µM) 1 hour prior to stimulation.

  • Stimulation: Add Recombinant Human TGF-β1 (Final: 5–10 ng/mL). Incubate for 48 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Readout (Western Blot):

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-α-SMA (1:1000).

    • Loading Control: GAPDH or β-actin.

  • Quantification: Densitometry. Calculate % Inhibition relative to TGF-β only control.

Part 4: Oncology & Epigenetics (EZH2 Inhibition)

Tazemetostat exemplifies the use of a pyridinone scaffold to target EZH2 (Enhancer of Zeste Homolog 2).[5] EZH2 methylates Histone H3 (H3K27me3), silencing tumor suppressor genes.[6]

  • Mechanistic Insight: The pyridinone ring mimics the cytosine ring of DNA or components of the cofactor SAM (S-adenosylmethionine). It occupies the SAM-binding pocket, acting as a competitive inhibitor.[5][6]

  • Selectivity: The specific substitution pattern on the pyridinone nitrogen (N1) and carbon (C4/C6) dictates selectivity between EZH2 and the closely related EZH1.

Comparative Activity Table
CompoundTargetIC50 (nM)Binding ModeClinical Status
Tazemetostat EZH2 (WT & Mutant)2–38SAM-competitiveApproved (Sarcoma/Lymphoma)
GSK126 EZH20.5–3SAM-competitiveDiscontinued (Clinical)
UNC1999 EZH2 / EZH1< 10SAM-competitivePreclinical Tool

Part 5: Experimental Best Practices

When working with pyridinone scaffolds, researchers must account for specific physicochemical properties to ensure data integrity.

  • Fluorescence Interference: Many conjugated pyridinones are fluorophores.

    • Risk: False positives in fluorescence-based binding assays (e.g., FRET).

    • Mitigation: Always run a "compound only" control in the assay buffer to check for intrinsic fluorescence at the assay's excitation/emission wavelengths.

  • Solubility & pH:

    • Risk: Pyridinones can have poor aqueous solubility in their neutral form.

    • Mitigation: Dissolve in DMSO.[1] However, be aware that the metal-binding affinity is pH-dependent. At low pH (<5), protons compete with metal ions for the oxygen atoms, reducing apparent efficacy in chelation assays.

  • Iron Contamination:

    • Risk: Ubiquitous iron in buffers can pre-saturate the chelator.

    • Mitigation: Use metal-free water (Milli-Q) and plasticware instead of glass (which leaches ions) for all chelation studies.

References

  • Ciclopirox Mechanism: Subiesi, A. et al. "Ciclopirox: Recent insights into its mechanism of action and therapeutic potential." Molecules, 2010.

  • Pirfenidone Pathways: Conte, E. et al. "Mechanisms of Action of Pirfenidone in the Treatment of Pulmonary Fibrosis." European Respiratory Review, 2014.

  • HIV Integrase Binding: Hare, S. et al. "Structural basis for inhibition of HIV-1 integrase by dolutegravir." Nature Structural & Molecular Biology, 2011.

  • EZH2 Inhibition: Knutson, S.K. et al. "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, 2012.

  • Iron Chelation Protocols: Kontoghiorghes, G.J. et al. "Chelation protocols for the elimination of iron from the body." Methods in Enzymology, 2021.

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound 3-(Pyridine-3-carbonyl)piperidin-2-one stands as a molecule of interest in medicinal chemistry, combining the structural features of a pyridine ring and a piperidin-2-one core. As with any new chemical entity destined for potential therapeutic application, a thorough understanding of its safety and toxicity profile is not merely a regulatory hurdle but a scientific imperative. In the absence of extensive public domain data on this specific molecule, this guide provides a comprehensive framework for its toxicological evaluation. We will dissect the molecule's structural alerts, propose a multi-tiered testing cascade from in silico prediction to in vivo studies, and detail the experimental logic that underpins a robust safety assessment. This document serves as a roadmap for researchers to generate a self-validating, reliable safety profile, ensuring that subsequent development is built on a foundation of rigorous scientific integrity.

Introduction: The Imperative for a Predictive Toxicological Framework

The journey of a novel compound from laboratory bench to clinical application is paved with critical safety evaluations. For 3-(Pyridine-3-carbonyl)piperidin-2-one, a molecule with potential pharmacological activity, a proactive and structured approach to toxicity assessment is essential. Direct, specific toxicological studies on this compound are not widely available in published literature. Therefore, this guide adopts a predictive and strategic approach, leveraging knowledge of its structural motifs—the pyridine and piperidinone moieties—and established toxicological methodologies.

The core philosophy of this guide is to build a safety profile from the ground up. We will begin with computational predictions, progress to a cascade of in vitro assays to probe for cellular liabilities, and culminate in strategic in vivo studies to understand systemic effects. This tiered approach is designed to be resource-efficient, allowing for early identification of potential hazards and informed decision-making, a process crucial in modern drug discovery.[1][2]

Structural Analysis and Potential Toxicological Alerts

The chemical structure of 3-(Pyridine-3-carbonyl)piperidin-2-one offers initial clues to its potential metabolic fate and toxicological interactions.

  • Pyridine Moiety: The pyridine ring is a common feature in many pharmaceuticals.[3] Its metabolism can sometimes lead to the formation of reactive intermediates, such as N-oxides or pyridiniums, which may have toxicological implications.[4] The toxicological profile of pyridine itself includes concerns for liver, kidney, and central nervous system effects at high doses.[5][6]

  • Piperidin-2-one (δ-Valerolactam) Moiety: The piperidinone ring is a cyclic amide (lactam). Lactams are generally considered to be metabolically stable, but the ring system can influence the molecule's overall physicochemical properties, such as solubility and membrane permeability. Piperidine derivatives are found in numerous bioactive compounds and alkaloids, some of which can have potent effects on the nervous system by interacting with receptors like nicotinic acetylcholine receptors.[7][8]

  • Carbonyl Linker: The ketone group linking the two rings is a potential site for metabolic reduction, which could alter the compound's activity and clearance profile.

This initial analysis suggests that a thorough toxicological screen should prioritize the assessment of hepatotoxicity, neurotoxicity, and genotoxicity.

Tier 1: In Silico and Predictive Toxicology

Before embarking on costly and time-consuming experimental studies, computational toxicology tools can provide a valuable preliminary risk assessment.[9] These methods use a compound's structure to predict its potential for various adverse effects.

Toxicity Endpoint Computational Model/Approach Rationale
Genotoxicity/Mutagenicity Quantitative Structure-Activity Relationship (QSAR) models (e.g., OECD Toolbox, Toxtree)Identifies structural alerts (e.g., aromatic amines, electrophilic centers) that are associated with DNA damage.[9]
Carcinogenicity Statistical-based models trained on historical animal carcinogenicity data.Provides an early flag for potential long-term cancer risk.
Hepatotoxicity (DILI) Models like DILIPredictor that integrate multiple endpoints and chemical features.[9]Assesses the risk of drug-induced liver injury, a major cause of drug failure.[10]
Cardiotoxicity (hERG) Pharmacophore models of the hERG potassium channel binding site.Predicts the potential for QT prolongation, a serious cardiac side effect.
ADMET Properties Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.Helps to anticipate the compound's pharmacokinetic behavior, which is crucial for interpreting toxicity data.[9]

Caption: Table summarizing key in silico toxicity predictions.

Tier 2: In Vitro Toxicity Screening Cascade

In vitro assays are the cornerstone of modern toxicology, offering a cost-effective and ethical means to screen for adverse effects in a controlled environment before animal testing.[11] The following is a proposed workflow for 3-(Pyridine-3-carbonyl)piperidin-2-one.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis & QC B Cytotoxicity Assessment (IC50 Determination) A->B C Genotoxicity Screening B->C Use IC50 to select non-lethal doses D Organ-Specific Toxicity B->D Use IC50 to select relevant doses F Decision Point: Proceed to In Vivo? C->F E Mechanistic Studies D->E If positive hit, investigate mechanism D->F E->F

Caption: Proposed workflow for in vitro toxicity screening.

Foundational Cytotoxicity Assessment

The first step is to determine the concentration range at which the compound causes general cell death. This provides the basis for dosing in subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of relevant human cell lines (e.g., HepG2 for liver, SH-SY5Y for neuronal, HEK293 for kidney) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(Pyridine-3-carbonyl)piperidin-2-one (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a precursor to cancer.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. It assesses the ability of the compound to cause mutations that restore the bacteria's ability to grow without histidine. Both with and without metabolic activation (S9 fraction) should be tested.

  • In Vitro Micronucleus Assay: This assay, conducted in mammalian cells (e.g., CHO or TK6 cells), detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by visualizing micronuclei in the cytoplasm of daughter cells.[5]

Organ-Specific and Mechanistic Toxicity

Based on the structural alerts, assays targeting specific organs are warranted.

Target Organ Recommended Assay Endpoint Measured Rationale
Liver 3D Hepatocyte Spheroid CultureAlbumin/Urea production, CYP450 activity, LDH releaseMore predictive of in vivo hepatotoxicity than 2D cultures.[11]
Heart hERG Patch-Clamp AssayInhibition of the hERG potassium channel currentGold standard for assessing risk of QT prolongation and Torsades de Pointes.
Nervous System Neurite Outgrowth AssayLength and branching of neurites in cultured neurons (e.g., SH-SY5Y)Assesses potential for developmental neurotoxicity or neuronal damage.
Kidney Proximal Tubule Cell Viability (e.g., HK-2 cells)ATP levels, KIM-1 biomarker releaseScreens for direct nephrotoxic effects.

Caption: Table of proposed organ-specific in vitro assays.

Tier 3: In Vivo Toxicology Evaluation

If the in vitro data does not reveal significant liabilities, a tiered in vivo assessment is the next logical step. All animal studies must adhere to the 3Rs principles (Replacement, Reduction, and Refinement).[12]

G *MTD: Maximum Tolerated Dose cluster_1 In Vivo Study Progression A Favorable In Vitro Profile B Pharmacokinetics (PK) & Dose Range Finding A->B C Acute Toxicity Study (e.g., Single Dose) B->C Inform dose selection D Repeat-Dose Toxicity Study (e.g., 14- or 28-Day) B->D Inform dose levels & frequency E Safety Pharmacology (Cardiovascular, CNS, Respiratory) B->E C->D Determine MTD* F Comprehensive Risk Assessment D->F E->F

Caption: Logical progression of in vivo toxicology studies.

Pharmacokinetics and Dose-Range Finding

Before definitive toxicity studies, a preliminary pharmacokinetic (PK) study in a rodent model (e.g., rats) is essential. This study, often involving a single dose administered via the intended clinical route (e.g., oral, intravenous), determines key parameters like Cmax, Tmax, AUC, and half-life. This information is critical for selecting appropriate dose levels for subsequent toxicity studies, ensuring that exposure is relevant and interpretable.[13]

Acute and Repeat-Dose Toxicity Studies
  • Acute Toxicity: A single high-dose study is performed to determine the maximum tolerated dose (MTD) and to identify the primary target organs of acute toxicity.[13][14]

  • Repeat-Dose Toxicity: Subchronic studies (e.g., 14 or 28 days) are the cornerstone of preclinical safety evaluation.[12][14] The compound is administered daily to animals (typically rodents) at multiple dose levels (e.g., low, mid, high).

Experimental Protocol: 28-Day Repeat-Dose Rodent Study

  • Animal Groups: Use both male and female rodents (e.g., Sprague-Dawley rats), with groups for vehicle control and at least three dose levels of the test compound.

  • Dosing: Administer the compound daily for 28 days via the intended route.

  • Monitoring: Conduct daily clinical observations (e.g., changes in behavior, appearance, body weight).

  • Clinical Pathology: Collect blood and urine samples at baseline and termination for hematology and clinical chemistry analysis.[13]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect all major organs and tissues, weigh them, and preserve them for microscopic histopathological examination.[13] This is crucial for identifying target organ toxicity.

Safety Pharmacology

These studies investigate the effects of the compound on vital physiological functions. Key assessments include:

  • Cardiovascular: Effects on blood pressure, heart rate, and ECG in a conscious, telemetered animal model.

  • Central Nervous System: A functional observational battery (FOB) to assess behavioral and neurological changes.

  • Respiratory: Evaluation of respiratory rate and tidal volume.

Conclusion and Integrated Risk Assessment

The comprehensive dataset generated from this multi-tiered approach—from in silico prediction to in vivo histopathology—forms the basis of a robust safety profile for 3-(Pyridine-3-carbonyl)piperidin-2-one. The integration of in vitro mechanistic data with in vivo observations allows for a scientifically sound risk assessment. By identifying No-Observed-Adverse-Effect Levels (NOAELs) from animal studies, researchers can establish a preliminary safety margin for potential human exposure. This structured, evidence-based framework ensures that the development of 3-(Pyridine-3-carbonyl)piperidin-2-one proceeds with the highest commitment to scientific integrity and patient safety.

References

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqc9Km_VsQHnTi1lSitQ5OE7xKJc6eX73JRygCHoMPoXDhvPMZ1Y0QDBSU_Ho0N6r9WCa1YjwGQ4JkYRFkcx5J_gHF_Dcy1IN3WoZx_ll9kBaNv88KpAhr1n3fxdMPrQjpNWTcaCw=]
  • S-Cubed. In vivo toxicology studies - Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGocQ8L1cWUgR7dEEuE-ZDws9fAKq9Vh0QqTohmHnGx7T7jBmZX4jk6gGCv-F6xeAeBNnn8I0DuPdqHjSiKxheShSEHaPdtTB4TKzio1QVDujUgfwM1RrU2JZcf7JbxKpZHsBHNGEfMV2Ascdxrww==]
  • Creative Bioarray. In Vivo Toxicology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzigM23o1HJMFHkJCKJnVPsT9mu16Aze8a7AsqX8JSX9QcqPAwQdq2D5NMu-nYdbftoQnIYt0-F7MHo2MpOy_w6GC99z4xO-PELvVYjbVQ3P5B4ak_fn6u9tmg1AuTbkEHD6DJJ0Iwh0aXluDQ1nB948oDZw==]
  • Sequani. The Crucial Role of preclinical toxicology studies in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXDfgdnMu0-JdmSTEzc1o2NBjN8lfq16GRmaB4jwyAawvr1GldHoiFC7JsAvRzzt578Tw5et3JrFQCuqeoud8zYuEYoKb-unhv8T6j45vsQGryFpVwZpL2LlefsUssd5FEWooZ3FOGh-GXErpHGkFW_4M20a0uaALWF-Xz7-inr6NElIGzzjBU6HCRb_hfOlezxHFftzikhJ1lsdc=]
  • BenchChem. A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpTi4qJpCNZ_wxx4lPA4x_-OBJ0jE3mdTdTDY5WprTnwhYvqafxGhWgcjVH6i0dHEjzYi14svjIutjcBiF7bbgU4rYNbtgZVgbJSODXBenBO6-WRPi1BJeBJ6O_W9bd0M0qMXejnEGFT8YWwSoPv5H096zoHnGeujT_CLNzbvpOkBoz_E5UrQIhS7EOrLYd9lxpElpdXVwOpth984-cY40_lXQ25V8pANjSWCniAA0yByaomsuODjARgwslBCH69ooHxMR]
  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJq4rbT488G-p3s09ZJFoQwURYvehYmnzAUlGT3T5UORAixX11q5PXFRY7gklfqqrECvePM2el2livmKHcwnmiHcoLhOViDl-orkE5xnuZhdCQxT1Z4-YyxLW35qbzm0Fci6LpPplWswIf36VHdVZyzMiqof_xMyjeL-HmUn7fHNd0S4XPe1DyteK0RJKVvqNKxGVhUzD2KKDYURLKX5sBJgff9_MOg==]
  • Pacific BioLabs. Toxicology Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgxU33vjC3ogWfMtJ3zP9R7eOt8qP5nRXMxTEZ9FPtGM1BbuXgMQdnWFrMfhVke_T77p9Md44TNV_7QaarixXZIaUsnsk6oxoTnrFmB5xQaiWHPGPY-p_UFTUz68576USFhcMSIYO0MYw=]
  • IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5bfRr8zimoiKWjyl_uf1PGAlrAqWb-1YvcFnOo1xDQGAFC7DRwuUbOloLWgYPcj3bp-KdoUA6Yqnu9N0Vy3sKcPbZEJJG3mlFotMc3Bb8SaK-h2lT156OXIKye9EqMa77LIeKl_qx92q05470jRbQasAx9hZtLZeK0n-kX61dl8t8gFlBwqNPufc5Hn0Olk2ik4VbgadrlNHxzxadOBvje_o=]
  • Charles River Laboratories. In Vitro Toxicology Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm8XAz1ngSZwSIPyp4ZHvA63gSy92QGwlG5EYaV-EjF_61A_TdZq9yaXnxJMQfYEJJ1hXJ9cEBnhPZf2PIv5pSZuph8VJI4mRAJDzAXzm5KKfnkTFzwBxJjZdbUuFMk3dZTn11QNZK8s-hvC2PzIf3l0ayqp0vntDFrvD-7rKHDljd5njqOUw8Fklq0B_9HlOx5WvINaVaqwAd]
  • ATSDR. Pyridine Tox Profile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewKwb-1zWpSI8ysTfCnxdxb2TaFa1W8FSFeUAoMl5p6a2mxjLV6eobgX2ZrKrYtqSKvtZs0eoMgwuSN30jjjfZFNAJ55i9JLwU5jyzmV9sMeryTUG_jKN4o2UVPf0T3I9rD6PqsaKGN1w=]
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv0ETUm9lGH_rjtqlQOnHcpof_-PA3GyOixbt-79y7N2SrlBgyQzTsRanVnZEEEW_4vgPW0Xwp30HGhXpF3veXe8v9DWTMrtkCde6VGjs5zBwvQFGPrC9O3SXIdPO7_mom-sTNYVfBOBOp_Mw=]
  • PMC. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9cIHZBr4C-krMAgT2fQdsLto5_HwSoyIQn0HrnLJD9_UpeR2xWW1lmgoJooGzpPxxfgJYOU6iaukSkYJezFbaiZGzhq1l48PgdL3kjfKBISC7MmB7DP0IwF2dngStNN_mY9lJ8Y7oL0hcyIMN]
  • NCBI Bookshelf - NIH. HEALTH EFFECTS - Toxicological Profile for Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-AUMMaEZp7V7DrkrdQzKCENXI4H_B7zcCSq0abuEdeTbGHScMZqu-444CXuWmLDRHT3YyIQ4K-TMdjqeTQ3HN7VKGUGqHhzu9oMxbNUS9LtJn98ejhVlU1WBlCMEv9ZSecHRGS-AUpA==]
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Pyridine: Human health tier II assessment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSkC6bjjxR3Njh5iFToW97b4S2ch_hV05aWQqOmpXEkNW1ERYfiO92jR8yfe4cdWQlB7okqvhKV6UogpXkEbQueJSTWVbUama71rXLsDqsxG7fZdNNoYLLHs0surCd8hqZR6iugYoshQjTjDFX0pSt1JN1QA17UdhWd4mifB3Bg0lOtUCP3hfBGkMhhn1z7wSwPQqPKR-KbCdoOmOl8tdNh8wd7-bm3Hqmw==]
  • RSC Publishing. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlTMj1nRMXPh11YaQPugT0XaIs5SsoBXrHN9sCJv0pmK9UK6KVyJkRLvalcWRjdt-nvG4UmHcftliCuuRIjqaDDkSr0MIPp-5MB8yjZ53XjhRJOcKTLqcEwgQLywmJFenjmRlLHdCQSFGjVXyVHr2qdDAEn40DUet1]
  • PubMed. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzuc_tH5rbp830PFPKkoYU7kGMwO0NqXG836WT9vjpNIx2CVgJRcSeRNVPePSwf9q8pRHs2n5DIwyTtIiVjZiyOASSrh-7LCebIcW1dty3LK9Ved_rXN_QgaWJfZmEe_0cObk0]
  • PubMed. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIyqfnl8KaxlpYwmOStH7d7V0AjpZE2YCG4HiiJ39cZdSAQdiEkLJdZgA5aiSlN6zVi3pIRsYZd3VHqZHyjYkg3JYvw80WtlWScwTZgG_ZAYdbJUImfBFK1eSCYuENc5rSA-mF]

Sources

Methodological & Application

Application Note & Protocol Guide: Evaluating the Antibacterial Efficacy of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing pyridine and piperidinone scaffolds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The pyridine ring is a common feature in many established therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall contribution to molecular solubility and bioavailability.[2][4] Similarly, the piperidinone moiety is a structural alert in various bioactive molecules, including some with demonstrated antimicrobial properties.[5][6]

This application note details a comprehensive suite of protocols for the in vitro evaluation of the antibacterial potential of 3-(Pyridine-3-carbonyl)piperidin-2-one . The combination of the electron-withdrawing pyridine ring and the lactam functionality of the piperidinone core presents a compelling chemical architecture for potential antibacterial activity. The protocols herein are designed to be robust and reproducible, adhering to internationally recognized standards, to rigorously assess the compound's spectrum of activity and potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of novel antimicrobial candidates.

Materials and Reagents

  • Test Compound: 3-(Pyridine-3-carbonyl)piperidin-2-one

  • Bacterial Strains (ATCC - American Type Culture Collection):

    • Staphylococcus aureus (ATCC 25923) - Gram-positive control[7][8]

    • Escherichia coli (ATCC 25922) - Gram-negative control[7][8]

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, often multidrug-resistant[7][8]

    • Enterococcus faecalis (ATCC 29212) - Gram-positive, clinically relevant[8]

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - Resistant Gram-positive control[9]

  • Growth Media:

    • Mueller-Hinton Broth (MHB)[10]

    • Mueller-Hinton Agar (MHA)[11]

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Reagents and Consumables:

    • Dimethyl sulfoxide (DMSO), sterile

    • 0.9% Saline, sterile

    • 0.5 McFarland turbidity standard[11]

    • Sterile 96-well microtiter plates

    • Sterile petri dishes (100 mm and 150 mm)[11]

    • Sterile filter paper disks (6 mm)

    • Sterile cotton swabs[11]

    • Micropipettes and sterile tips

    • Incubator (35 ± 2°C)[11]

    • Spectrophotometer

    • Vortex mixer

    • Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin, Vancomycin)

    • Resazurin sodium salt

Experimental Workflow Overview

The evaluation of 3-(Pyridine-3-carbonyl)piperidin-2-one's antibacterial properties will follow a tiered approach, starting with a qualitative screening assay, followed by quantitative determination of inhibitory and bactericidal concentrations.

Antibacterial Assay Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis Disk Diffusion Disk Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Disk Diffusion->Broth Microdilution (MIC) Active? MBC Determination MBC Determination Broth Microdilution (MIC)->MBC Determination Inhibitory? Conclusion Conclusion MBC Determination->Conclusion Bactericidal/Bacteriostatic?

Caption: Tiered workflow for antibacterial evaluation.

Protocol 1: Agar Disk Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antibacterial activity of 3-(Pyridine-3-carbonyl)piperidin-2-one.[12][13][14] The principle lies in the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a lawn of bacteria, creating a concentration gradient.[13] An effective antimicrobial will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[11]

Step-by-Step Protocol:
  • Inoculum Preparation:

    • From a fresh overnight culture on TSA, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This standardization is critical for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.[11]

    • Remove excess liquid by pressing the swab against the inside of the tube.[11]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

    • Finally, swab the rim of the agar.[11]

  • Disk Application:

    • Prepare a stock solution of 3-(Pyridine-3-carbonyl)piperidin-2-one in DMSO.

    • Aseptically apply a known amount of the test compound solution onto sterile 6 mm paper disks. A common starting point is 10 µL of a 1 mg/mL solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[11] Place disks at least 24 mm apart.[15]

    • Include a DMSO-only disk as a negative control and disks with standard antibiotics as positive controls.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[11]

    • Measure the diameter of the zones of inhibition in millimeters (mm), including the diameter of the disk.[15]

    • The results are interpreted qualitatively: a larger zone of inhibition suggests greater susceptibility of the bacterium to the compound.[14]

Exemplary Data Presentation:
Bacterial StrainCompound (10 µ g/disk ) Zone of Inhibition (mm)Ampicillin (10 µ g/disk ) Zone of Inhibition (mm)Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm)
S. aureus ATCC 25923182825
E. coli ATCC 25922141530
P. aeruginosa ATCC 278530028
E. faecalis ATCC 29212162224
MRSA ATCC 4330017023

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is a gold-standard method for susceptibility testing.

Step-by-Step Protocol:
  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.

    • Prepare a stock solution of 3-(Pyridine-3-carbonyl)piperidin-2-one in MHB at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[10]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum as described in the disk diffusion protocol, matching a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[16]

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17] This can be assessed visually or with a microplate reader.

    • For a more sensitive reading, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

MIC Determination Workflow Start Start Serial_Dilution Prepare 2-fold serial dilutions of compound in 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard Serial_Dilution->Inoculum_Prep Inoculate_Plate Inoculate wells to final concentration of 5x10^5 CFU/mL Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually determine the lowest concentration with no growth (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Exemplary Data Presentation:
Bacterial StrainMIC (µg/mL) of 3-(Pyridine-3-carbonyl)piperidin-2-one
S. aureus ATCC 2592316
E. coli ATCC 2592264
P. aeruginosa ATCC 27853>256
E. faecalis ATCC 2921232
MRSA ATCC 4330016

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18] This assay is a crucial follow-up to the MIC determination to differentiate between bacteriostatic and bactericidal effects.[16]

Step-by-Step Protocol:
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • Also, include the growth control well.

  • Plating and Incubation:

    • From each selected well, plate 10-100 µL onto a fresh, antibiotic-free MHA plate.

    • Spread the aliquot evenly across the agar surface.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][18]

Interpretation:
  • If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal .[16]

  • If the MBC is greater than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic .[16]

Exemplary Data Presentation:
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2592316322Bactericidal
E. coli ATCC 25922642564Bactericidal
MRSA ATCC 43300161288Bacteriostatic

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antibacterial characterization of 3-(Pyridine-3-carbonyl)piperidin-2-one. The exemplary data suggests that this compound may possess selective antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. The differentiation between bactericidal and bacteriostatic activity is a critical step in understanding the compound's potential therapeutic applications. Further investigations could include time-kill kinetic studies, mechanism of action studies (e.g., cell membrane integrity assays, DNA gyrase inhibition), and cytotoxicity assays against mammalian cell lines to assess its therapeutic index.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - Journal of Clinical Microbiology. Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. Available at: [Link]

  • Minimum bactericidal concentration - Wikipedia. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. Available at: [Link]

  • Disk diffusion test - Wikipedia. Available at: [Link]

  • MIC/MBC Testing - International and Accredited Lab. Available at: [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives - ResearchGate. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. Available at: [Link]

  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. Available at: [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. - ResearchGate. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. Available at: [Link]

  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment - CORE. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains - HiMedia Laboratories. Available at: [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352 - Microbe Investigations. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomed Pharmacol J. Available at: [Link]

  • Synthesis and antibacterial activities of new piperidine substituted (5R)-[12][19][20]triazolylmethyl and (5R)-[(4-F-[12][19][20]triazolyl)methyl] oxazolidinones - PubMed. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(Pyridine-3-carbonyl)piperidin-2-one as a Potential Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines the pharmacologically significant pyridine ring, a common feature in numerous approved drugs, with a piperidin-2-one (valerolactam) core, which offers a constrained conformational framework.[1] The pyridine moiety can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while the lactam provides a rigid backbone that can be strategically modified to explore chemical space.

While the specific biological activity of 3-(Pyridine-3-carbonyl)piperidin-2-one is not extensively documented in publicly available literature, its structural components suggest a plausible interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of neurological disorders, inflammation, and pain. This document outlines a comprehensive strategy for conducting structure-activity relationship (SAR) studies on 3-(Pyridine-3-carbonyl)piperidin-2-one, with a focus on its potential as a nAChR modulator.

Deconstructing the Core Scaffold: A Strategic Approach to SAR

A systematic SAR exploration of 3-(Pyridine-3-carbonyl)piperidin-2-one requires a methodical dissection of its key structural features. The following sections detail a multi-pronged approach, encompassing analog design, chemical synthesis, and biological evaluation, to elucidate the contributions of each component to biological activity.

Key Regions for Modification:
  • The Pyridine Ring: Modifications will probe the importance of the nitrogen atom's position and its hydrogen-bonding capacity. Bioisosteric replacements will also be explored to modulate physicochemical properties.

  • The Piperidin-2-one Core: The lactam ring's integrity and substitution patterns will be investigated to understand their role in maintaining the active conformation.

  • The Ketone Linker: The carbonyl group's electronic and steric properties will be assessed through reduction and replacement.

Visualizing the SAR Workflow

The following diagram illustrates the iterative process of an SAR study, from initial hit to lead optimization.

Caption: A flowchart of the iterative SAR process.

Part 1: Analog Design and Synthesis

The foundation of a successful SAR study lies in the rational design and efficient synthesis of a diverse yet focused library of analogs.

Protocol 1: Synthesis of 3-(Pyridine-3-carbonyl)piperidin-2-one Analogs

This protocol outlines a general synthetic route for generating analogs with modifications to the pyridine and piperidin-2-one moieties.

I. Synthesis of the Piperidin-2-one Core:

  • Objective: To prepare substituted piperidin-2-one rings.

  • Procedure:

    • Start with commercially available δ-valerolactam or synthesize substituted versions via methods such as the Beckmann rearrangement of the corresponding cyclohexanone oxime.

    • Protect the lactam nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions in subsequent steps.

II. Acylation of the Piperidin-2-one Core:

  • Objective: To introduce the pyridinecarbonyl moiety and its analogs.

  • Procedure:

    • Deprotonate the α-carbon of the N-protected piperidin-2-one using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

    • React the resulting enolate with a variety of acylating agents, such as:

      • Nicotinoyl chloride (for the parent compound).

      • Isonicotinoyl chloride and picolinoyl chloride (to probe pyridine nitrogen position).

      • Substituted nicotinoyl chlorides (e.g., with electron-donating or -withdrawing groups on the pyridine ring).

      • Other heteroaromatic acyl chlorides (e.g., pyrimidine, pyrazine) as bioisosteric replacements.

    • Deprotect the lactam nitrogen to yield the final products.

III. Modifications to the Ketone Linker:

  • Objective: To explore the role of the carbonyl group.

  • Procedure:

    • Reduce the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride.

    • Consider replacing the ketone with other functional groups, such as an oxime or a hydrazone, through condensation reactions.

Part 2: Biological Evaluation

A tiered approach to biological testing will efficiently identify promising compounds and build a comprehensive SAR profile.

Protocol 2: Primary Screening - nAChR Binding Assay
  • Objective: To determine the affinity of the synthesized compounds for nAChRs.

  • Principle: A competitive binding assay using a radiolabeled ligand, such as [³H]-epibatidine, which has high affinity for several nAChR subtypes.

  • Materials:

    • Test compounds.

    • [³H]-epibatidine.

    • Membrane preparations from cells expressing specific nAChR subtypes (e.g., α4β2, α7).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compounds.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC₅₀ values for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.

Protocol 3: Functional Assays - Calcium Flux Assay
  • Objective: To assess the functional activity of the compounds as agonists, antagonists, or allosteric modulators of nAChRs.

  • Principle: Activation of nAChRs, which are ion channels, leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • Fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Agonist (e.g., acetylcholine, nicotine).

    • Test compounds.

    • Fluorescence plate reader.

  • Procedure:

    • Agonist Mode: Add the test compounds to the cells and measure the change in fluorescence. An increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known nAChR agonist. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

    • Allosteric Modulator Mode: Co-apply the test compounds with a sub-maximal concentration of an agonist. An enhancement (Positive Allosteric Modulator - PAM) or reduction (Negative Allosteric Modulator - NAM) of the agonist response suggests allosteric modulation.

Part 3: Data Analysis and SAR Interpretation

The collected biological data will be systematically analyzed to establish clear SAR trends.

Data Presentation:

The results from the binding and functional assays should be compiled into a table for easy comparison.

Compound IDModificationnAChR Binding IC₅₀ (nM)Functional Activity (EC₅₀/IC₅₀, nM)
Parent 3-(Pyridine-3-carbonyl)piperidin-2-one[Example Value: 150][Example Value: Agonist, 250]
Analog 1 Pyridine N at position 2[Data][Data]
Analog 2 Pyridine N at position 4[Data][Data]
Analog 3 5-Fluoro-pyridine[Data][Data]
Analog 4 Piperidin-2-one N-methylation[Data][Data]
Analog 5 Reduced ketone (alcohol)[Data][Data]
... .........
Interpreting the SAR:
  • Pyridine Ring:

    • Compare the activity of the 2-, 3-, and 4-pyridyl analogs to determine the optimal position of the nitrogen atom for receptor interaction.

    • Analyze the effect of electron-donating and -withdrawing substituents on the pyridine ring to probe the electronic requirements for binding.

    • Evaluate bioisosteric replacements to see if other heterocycles can mimic the pyridine ring's interactions while potentially improving properties like metabolic stability.[2][4]

  • Piperidin-2-one Core:

    • Assess the impact of substitutions on the piperidinone ring. Small alkyl groups may probe for steric clashes in the binding pocket.

    • N-alkylation of the lactam can provide insights into the importance of the lactam N-H as a hydrogen bond donor.

  • Ketone Linker:

    • A significant drop in activity upon reduction of the ketone to an alcohol would suggest the carbonyl oxygen is a key hydrogen bond acceptor.

    • If the alcohol analog retains or improves activity, it may indicate a different binding mode or that the carbonyl is not essential.

Computational Chemistry in SAR Elucidation

Computational modeling can provide valuable insights into the observed SAR and guide the design of new analogs.

Protocol 4: Molecular Docking and Pharmacophore Modeling
  • Objective: To visualize the binding mode of the compounds and identify key pharmacophoric features.

  • Software: Molecular Operating Environment (MOE), Schrödinger Suite, or similar.

  • Procedure:

    • Molecular Docking:

      • Obtain a crystal structure or build a homology model of the target nAChR subtype.

      • Dock the synthesized compounds into the putative binding site.

      • Analyze the predicted binding poses to rationalize the observed SAR. For example, does the pyridine nitrogen form a hydrogen bond with a specific residue?

    • Pharmacophore Modeling:

      • Based on a set of active compounds, generate a 3D pharmacophore model that defines the essential features for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

      • This model can then be used to virtually screen large compound libraries for new hits with diverse scaffolds.

Caption: A hypothetical pharmacophore model for nAChR modulators.

Conclusion: From SAR to Lead Candidate

A thorough SAR study, as outlined in these application notes, is a critical component of the drug discovery process. By systematically modifying the 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold and evaluating the biological consequences, researchers can identify the key structural features required for potent and selective modulation of nicotinic acetylcholine receptors. This iterative cycle of design, synthesis, and testing, augmented by computational insights, will pave the way for the optimization of this promising scaffold into a viable lead candidate for further preclinical development.

References

Sources

Quantitative Analysis of 3-(Pyridine-3-carbonyl)piperidin-2-one: Advanced Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-(Pyridine-3-carbonyl)piperidin-2-one, a key chemical entity relevant in pharmaceutical development as an intermediate or impurity. The accurate quantification of this compound is critical for ensuring product quality, safety, and efficacy. This guide details robust analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It offers detailed, step-by-step protocols for sample preparation, chromatographic separation, and method validation, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

3-(Pyridine-3-carbonyl)piperidin-2-one is a heterocyclic compound incorporating both a pyridine and a piperidin-2-one (a δ-lactam) moiety. Such structures are common in medicinal chemistry and can act as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) or appear as process-related impurities or degradation products. The stringent regulations governing the pharmaceutical industry mandate precise and reliable analytical methods to quantify such compounds.[1][2]

The analytical challenge for this molecule stems from its moderate polarity and the potential lack of a strong chromophore for highly sensitive UV detection. Therefore, method development must focus on achieving adequate retention, symmetric peak shape, and sufficient sensitivity to meet the rigorous requirements for impurity profiling or pharmacokinetic analysis. This guide provides the foundational protocols to establish a validated, fit-for-purpose analytical workflow.

Core Workflow for Method Development and Validation

The development of a reliable analytical method is a systematic process. It begins with understanding the analyte's properties and culminates in a fully validated method that consistently meets its intended purpose.[2]

Method_Development_Workflow cluster_Dev Development & Optimization cluster_Val Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Method Selection (HPLC-UV vs. LC-MS/MS) A->B C Initial Parameter Screening (Column, Mobile Phase, Gradient) B->C D Method Optimization (Fine-tuning for Resolution & Peak Shape) C->D E Specificity / Selectivity D->E Transfer to Validation F Linearity & Range E->F G Accuracy & Precision F->G I Robustness G->I H LOD & LOQ H->F J Routine Analysis & QC I->J

Caption: A generalized workflow for analytical method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control labs due to its robustness and reliability. For 3-(Pyridine-3-carbonyl)piperidin-2-one, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Principle and Experimental Rationale

Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The pyridine and piperidinone moieties grant the analyte sufficient polarity to elute effectively with a standard water/acetonitrile or water/methanol mobile phase. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It protonates the pyridine nitrogen, which suppresses silanol interactions on the column surface, leading to improved peak symmetry and consistent retention times.

Detailed Protocol for HPLC-UV Analysis

A. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column is the recommended starting point. A common dimension is 4.6 mm x 150 mm with 3.5 µm or 5 µm particle size.

B. Reagents and Solutions:

  • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water (HPLC Grade).

  • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Prepare a stock solution of 3-(Pyridine-3-carbonyl)piperidin-2-one at 1.0 mg/mL in the diluent. Create a working standard at a target concentration (e.g., 10 µg/mL) by diluting the stock solution.

C. Chromatographic Conditions (Starting Point):

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the absorbance maximum of the pyridine ring, typically around 260 nm. A DAD is useful to confirm peak purity.

  • Gradient Elution:

    • 0-2 min: 5% MPB

    • 2-15 min: Ramp from 5% to 70% MPB

    • 15-17 min: Ramp to 95% MPB and hold

    • 17.1-20 min: Return to 5% MPB and equilibrate

Expected Performance and Validation Data

The following table summarizes typical performance characteristics for a validated HPLC-UV method. These values should be established during formal method validation.[3][4]

ParameterTypical SpecificationRationale
Linearity (r²) ≥ 0.998Ensures a proportional response of the detector to analyte concentration.
Range e.g., 0.1 µg/mL to 25 µg/mLThe interval providing acceptable accuracy, precision, and linearity.[5]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (%RSD) ≤ 2.0% (Repeatability)Demonstrates the consistency of results from multiple preparations.
LOD ~0.03 µg/mLThe lowest concentration that can be reliably detected.
LOQ ~0.1 µg/mLThe lowest concentration that can be accurately and precisely quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the preferred method.[6][7]

Principle and Experimental Rationale

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and highly specific detection of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[6]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis SP1 Biological Matrix (e.g., Plasma) SP2 Protein Precipitation (e.g., with Acetonitrile) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Supernatant Transfer & Evaporation SP3->SP4 SP5 Reconstitution in Mobile Phase SP4->SP5 LC LC Separation (C18 Column) SP5->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Fragment Ion Monitoring (MRM) Q2->Q3 Data Data Acquisition & Quantification Q3->Data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Sample Preparation for Biological Matrices

Effective sample preparation is crucial to remove interferences like proteins and salts that can suppress the MS signal or damage the instrument.[8][9]

Protocol: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[8]

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

For more complex matrices or lower concentrations, Solid-Phase Extraction (SPE) may be required for cleaner extracts and better sensitivity.[8][10]

Detailed Protocol for LC-MS/MS Analysis

A. Instrumentation:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

B. LC Conditions (Optimized for Speed):

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% MPB for 0.5 min, ramp to 95% MPB in 2.5 min, hold for 1 min, return to 5% MPB and re-equilibrate for 1 min. (Total run time ~5 min).

C. MS/MS Conditions (Example):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: These must be determined by infusing a standard solution of the analyte. A hypothetical transition for 3-(Pyridine-3-carbonyl)piperidin-2-one (MW ≈ 204.22) would be:

    • Precursor Ion (Q1): m/z 205.2

    • Fragment Ions (Q3): Monitor 2-3 characteristic fragments (e.g., loss of the piperidinone ring, pyridine ring fragment).

Expected Performance Data

LC-MS/MS offers significantly lower detection limits compared to HPLC-UV.

ParameterTypical Specification
Linearity (r²) ≥ 0.995 (often with weighting)
Range e.g., 0.1 ng/mL to 200 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (per bioanalytical guidelines)
Precision (%RSD) ≤ 15.0%
LOQ ~0.1 ng/mL

Gas Chromatography (GC) Considerations

Direct analysis of 3-(Pyridine-3-carbonyl)piperidin-2-one by GC is challenging due to its low volatility and high polarity.[11][12] However, it can be made amenable to GC analysis through chemical derivatization.

  • Strategy: Acylation of the piperidinone nitrogen with an agent like trifluoroacetic anhydride (TFAA) can increase volatility and improve chromatographic performance.

  • Detection: A Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometric (MS) detector offers higher specificity.

  • Applicability: This approach is less common than LC methods but can be valuable if LC instrumentation is unavailable or for specific applications where GC is preferred. A headspace GC method could also be explored for its presence as a volatile impurity in a solid sample matrix.[13]

Conclusion

This guide outlines robust and reliable analytical frameworks for the quantification of 3-(Pyridine-3-carbonyl)piperidin-2-one. For routine quality control of bulk material or formulations, the presented HPLC-UV method offers a balance of performance, simplicity, and cost-effectiveness. For trace-level analysis in complex matrices, the LC-MS/MS method provides unparalleled sensitivity and specificity. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. All methods must be fully validated according to established regulatory guidelines to ensure data integrity and reliability.[1][2][3][5]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). TGA. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved from [Link]

  • Ingale, S. J., & Singh, A. (n.d.). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Perez Garcia, M., & Parellada Bellod, R. (n.d.). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). ResearchGate. Retrieved from [Link]

  • Pinu, F. R., et al. (2021). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (2021). MDPI. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.
  • BioAnalysis: Mastering Sample Preparation. (2023, November 11). YouTube. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-(Pyridine-3-carbonyl)piperidin-2-one. This molecule, incorporating both a basic pyridine moiety and a polar lactam ring, presents unique challenges during purification that are frequently encountered by researchers in medicinal chemistry and drug development.[1] The piperidine ring is a common structural feature in many natural products and pharmaceutical candidates.[2] This guide is structured to provide direct, actionable solutions to common problems, moving from high-level frequently asked questions to in-depth troubleshooting for specific experimental issues. Our goal is to explain the causality behind each recommendation, empowering you to adapt and optimize these methods for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification strategy for 3-(Pyridine-3-carbonyl)piperidin-2-one.

Q1: What are the primary chemical properties of this compound that complicate its purification?

A1: The difficulty arises from the compound's bifunctional nature. It possesses:

  • A basic pyridine nitrogen (pKa of pyridine is ~5.2), which can cause strong, undesirable interactions with acidic stationary phases like standard silica gel.[3][4] This leads to significant peak tailing during chromatography.[5]

  • A polar piperidin-2-one (δ-lactam) ring , which imparts significant polarity and aqueous solubility, potentially complicating liquid-liquid extractions.[6]

  • Hygroscopic tendencies , similar to many pyridine-containing compounds, which may introduce water into your purified sample.[7]

Q2: Which purification technique—chromatography or crystallization—is generally recommended?

A2: The choice depends on the scale of your synthesis and the impurity profile.

  • Column Chromatography is the most versatile technique for this compound, especially for complex mixtures or smaller scales (<5 g). It is highly effective at removing both polar and non-polar impurities. However, it requires specific modifications to address the basicity of the pyridine ring.[3]

  • Crystallization is the ideal method for large-scale purification and achieving very high purity, provided the compound is a solid and a suitable solvent system can be identified.[8][9] It is often used as a final polishing step after an initial chromatographic pass.

Q3: What are the most probable impurities I should expect?

A3: Impurities will be specific to your synthetic route, but common possibilities include:

  • Unreacted starting materials: For instance, if synthesized via a Dieckmann-type condensation or related cyclization.

  • Reagents and Catalysts: Such as bases (e.g., sodium ethoxide) or coupling agents used in the synthesis.

  • Side-products: Arising from incomplete reactions or alternative reaction pathways.

  • Degradation Products: The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, although pyridines themselves are generally stable.[10][11]

Q4: How should I properly store the purified 3-(Pyridine-3-carbonyl)piperidin-2-one?

A4: Given the compound's structure, it is best stored in a tightly sealed container, protected from moisture and light, under an inert atmosphere (like nitrogen or argon) at a low temperature (-20°C is recommended for long-term stability).[7][12] This minimizes degradation and water absorption.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect solutions to specific experimental problems in a question-and-answer format.

Chromatography Issues

Problem 1: My compound is showing severe peak tailing on my silica gel TLC plate and column. How can I achieve a symmetrical peak shape?

Answer: This is the most common issue encountered with pyridine-containing compounds and is caused by the interaction of the basic pyridine nitrogen with acidic silanol (Si-OH) groups on the silica surface.[5] This creates a secondary, strong retention mechanism that causes the compound to "drag" along the stationary phase.

Troubleshooting Steps:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. This base will competitively bind to the acidic silanol sites, masking them from your compound.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent mixture (e.g., Dichloromethane/Methanol).[3]

  • Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your downstream applications, consider an alternative stationary phase.

    • Alumina (neutral or basic): Alumina is less acidic than silica and can significantly reduce tailing for basic compounds.

    • End-capped Silica (e.g., C18): In reverse-phase chromatography, the silanol groups are capped, leading to much-improved peak shapes for bases.[5]

Problem 2: I have poor separation between my product and a closely-eluting impurity. What are my options for improving resolution?

Answer: Poor resolution means the selectivity of your system is insufficient. Simply increasing the column length or using more solvent (increasing N, the number of theoretical plates) is inefficient. The key is to alter the chemical interactions to improve selectivity (α).

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. For a Dichloromethane/Methanol system, try creating a gradient from 2% to 10% Methanol in 0.5% increments to find the optimal separation window.

  • Change Solvent System Entirely: Switch to a solvent system with different chemical properties. For example, replace Dichloromethane/Methanol with Ethyl Acetate/Heptane (with a basic modifier) to alter the interactions.

  • Switch Chromatography Mode: If normal-phase fails, reverse-phase chromatography is an excellent alternative. The retention mechanism is completely different (hydrophobic interactions), which will almost certainly change the elution order and improve separation of compounds with different polarities.[6] A typical system would be a C18 column with a Water/Acetonitrile or Water/Methanol mobile phase.

Problem 3: My recovery from the column is very low. Am I losing my compound?

Answer: Low recovery is often due to either irreversible adsorption onto the stationary phase or on-column degradation.[5]

Troubleshooting Steps:

  • Perform a 2D-TLC Stability Test: This is a critical, self-validating step before running a column.

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen mobile phase.

    • Dry the plate completely, then rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same mobile phase.

    • Interpretation: If the compound is stable, you will see a single spot on the 45-degree diagonal. If you see new spots below the diagonal, your compound is degrading on the silica.[5] In this case, you must switch to a more inert stationary phase like alumina or use reverse-phase.

  • Pre-treat the Silica: If you must use silica, you can create a slurry of silica gel in your mobile phase (containing triethylamine) and pack the column with this mixture. This ensures the stationary phase is fully neutralized before your compound is loaded.

Crystallization & Work-up Issues

Problem 4: I've removed the solvent, but my product is a thick oil and refuses to crystallize. What should I do?

Answer: Oiling out occurs when the compound separates from the solution at a temperature above its melting point or when the concentration of impurities prevents lattice formation.

Troubleshooting Steps:

  • Introduce an Anti-Solvent: Dissolve the oil in a minimum amount of a good solvent (e.g., Methanol, Dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., Heptane, Diethyl Ether, or cold water) dropwise until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can initiate nucleation. If you have a tiny amount of solid product from a previous batch, add a single crystal ("seed") to the solution.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial. This gradual increase in concentration can promote the growth of high-quality crystals.[9]

Problem 5: During my aqueous work-up, I'm getting low yields because the product seems to be staying in the water layer.

Answer: The compound's polarity and basicity mean it can be protonated by acid and remain in the aqueous phase, or simply have significant water solubility.

Troubleshooting Steps:

  • Adjust the pH: Before extracting, ensure the aqueous layer is basic (pH 8-9) by adding a base like sodium bicarbonate or dilute sodium hydroxide. This ensures the pyridine nitrogen is in its neutral, more organosoluble free-base form.[3][4]

  • Increase Organic Solvent Polarity: If you are using a non-polar solvent like Hexane or Ether, switch to a more polar extraction solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • "Salt Out" the Product: Add a significant amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

Part 3: Protocols & Data
Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Strategy start Crude Product (3-(Pyridine-3-carbonyl)piperidin-2-one) check_purity Initial Purity Assessment (TLC, LCMS, 1H NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid high_purity Purity > 90%? is_solid->high_purity Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) crystallize Attempt Crystallization / Recrystallization high_purity->crystallize Yes high_purity->chromatography No final_purity Assess Final Purity crystallize->final_purity check_stability 2D-TLC Stability Test on Silica chromatography->check_stability stable Stable check_stability->stable unstable Unstable check_stability->unstable normal_phase Normal Phase (Silica) + Basic Modifier (e.g., 1% TEA) stable->normal_phase alt_phase Alternative Phase (Alumina or Reverse Phase C18) unstable->alt_phase normal_phase->final_purity alt_phase->final_purity

Caption: Decision workflow for purifying 3-(Pyridine-3-carbonyl)piperidin-2-one.

Table 1: Recommended Chromatography Systems
Technique Stationary Phase Typical Mobile Phase System Key Considerations & Rationale
Normal Phase Flash Silica Gel (230-400 mesh)Dichloromethane / Methanol + 0.5-1% Triethylamine Most common starting point. The basic modifier is critical to prevent peak tailing by masking acidic silanol groups.[3][5]
Normal Phase Flash Alumina (Neutral, Brockmann I)Ethyl Acetate / HeptaneAlternative to modified silica. Alumina is less acidic and can provide good separation for basic compounds without an additive.
Reverse Phase Flash C18-Functionalized SilicaAcetonitrile / Water or Methanol / WaterExcellent for polar compounds and resolving difficult mixtures. Provides an orthogonal separation mechanism to normal phase.[6]
Protocol 1: Flash Column Chromatography (Silica Gel with Basic Modifier)
  • Dry-Loading Preparation: Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Methanol). Add 2-3 times the mass of silica gel (2-3 g) to this solution.

  • Solvent Removal: Remove the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This ensures the compound is loaded onto the column in a concentrated band.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., 98:2 Dichloromethane/Methanol + 1% Triethylamine) as a slurry.

  • Sample Loading: Carefully add the dry-loaded silica powder to the top of the packed column bed.

  • Elution: Begin elution with your mobile phase, collecting fractions. Monitor the elution process using TLC, ensuring the TLC mobile phase also contains the triethylamine modifier.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require placing the sample under high vacuum for several hours.

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Various Authors. (2015). How can I remove the pyridine from the sugar compound? ResearchGate. [Link]

  • Various Authors. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. [Link]

  • Brunotte, L. et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. [Link]

  • Arulraj, S. et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Rossi, D. et al. (n.d.). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. [Link]

  • Sivakumar, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Dong, Z. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Falcinelli, S. et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • Weintraub, P. M. et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Lin, L. E. et al. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]

Sources

How to enhance the biological potency of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized "Help Center" for medicinal chemists and pharmacologists working with 3-(Pyridine-3-carbonyl)piperidin-2-one (often referred to as PCP-2-one or related to the Anabaseine/Anabasine synthetic pathway).

Ticket System: Biological Potency & Stability

Welcome, Researcher. You are accessing the support logs for the 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold.[1] This


-keto lactam is a critical intermediate in the synthesis of nicotinic alkaloids (like Anabasine) but presents unique challenges when used as a primary pharmacophore.

Below are the resolved troubleshooting tickets addressing low potency, metabolic instability, and assay inconsistency.

📂 Module 1: Structural Activity Relationship (SAR)

Issue: “My compound shows weak binding affinity (


) against nAChRs compared to Nicotine or Anabasine. How do I improve the pharmacophore?”
🔧 Diagnosis: The "Lactam Liability"

The core issue with 3-(Pyridine-3-carbonyl)piperidin-2-one is the lactam nitrogen .

  • Loss of Basicity: High-affinity agonists for Nicotinic Acetylcholine Receptors (nAChR) typically require a cationic center (protonated amine) to form a cation-

    
     interaction with the conserved Tryptophan (TrpB)  residue in the receptor binding pocket. The lactam nitrogen in your scaffold is non-basic (pKa 
    
    
    
    -1 to 0) due to resonance with the carbonyl.
  • Steric Clash: The exocyclic carbonyl (the "3-carbonyl") introduces rigidity and potential steric clash if not oriented correctly.

🛠️ Solution Protocol: Potency Enhancement Workflows

To enhance potency, you must restore the basicity or introduce compensatory binding interactions.

Strategy A: The "Warhead" Upgrade (Pyridine Substitution)

If you cannot modify the lactam ring (e.g., for IP reasons), you must increase the affinity of the pyridine ring to compensate for the weak amine interaction.[1]

  • Action: Introduce a halogen (Cl, F) or ethynyl group at the C-5 or C-6 position of the pyridine ring.

  • Mechanism: This exploits a hydrophobic pocket in the

    
     subunit of the nAChR, increasing potency by 10–100 fold.
    
ModificationPredicted EffectTarget Subtype
5-Fluoro Increases metabolic stability; moderate potency gain.

6-Chloro High Potency Gain. Fills hydrophobic cavity.

/

5-Ethynyl High selectivity; rigid steric fit.

Strategy B: Scaffold Core Mutation (Bioisosterism)

If the lactam is not essential, convert the scaffold to a bioisostere that mimics the electrostatic profile of high-potency agonists.

  • Protocol: Convert the lactam (C=O) to a Thiolactam (C=S) using Lawesson’s Reagent.[1]

  • Why? The C=S bond is more lipophilic and a softer H-bond acceptor, which can alter the hydration shell and improve membrane permeability (CNS penetration).

📂 Module 2: Chemical Stability & Assay Artifacts

Issue: “I am seeing inconsistent


 values between batches and assay runs. The NMR looks messy.”
🔧 Diagnosis: Tautomeric Instability & Racemization

Your molecule is a


-keto lactam . It does not exist as a single static structure.
  • Tautomerism: It exists in equilibrium between the Keto-form and the Enol-form . The "3-carbonyl" proton is highly acidic (

    
    ). In aqueous buffer (pH 7.4), a significant fraction may be ionized or enolized.[1]
    
  • Racemization: The C-3 position is a chiral center. However, due to the acidity of the C-3 proton, the compound racemizes rapidly in physiological solution. You are likely testing a racemate even if you synthesized a pure enantiomer.

🛠️ Solution Protocol: Locking the Conformation

Step 1: Determine the Active Species Run a pH-dependent UV-Vis scan. If the spectrum shifts significantly between pH 5 and pH 9, your potency variance is due to ionization/enolization.

Step 2: The "Methyl Lock" (Preventing Racemization) To fix the stereochemistry and prevent enolization, you must replace the acidic proton at C-3.

  • Synthesis: Methylate the C-3 position (using NaH/MeI).

  • Result: This creates a quaternary carbon at C-3. The compound becomes chiral-stable and cannot enolize. This allows you to separate and test distinct enantiomers (R vs S) to identify the eutomer (active isomer).[1]

📂 Module 3: Visualization & Logic Flow[1]

📊 Decision Tree: Optimization Pathway

Use the following logic flow to determine the next synthetic step for your lead compound.

PotencyOptimization Start Start: 3-(Pyridine-3-carbonyl) piperidin-2-one CheckBasicity Is the Lactam Core Essential? Start->CheckBasicity ModifyCore No: Restore Basicity CheckBasicity->ModifyCore Low Potency KeepCore Yes: Optimize Substituents CheckBasicity->KeepCore Need Lactam Selectivity ReductiveAmination Reduce Lactam to Amine (Target: Anabasine Analog) ModifyCore->ReductiveAmination CheckChirality Is Assay Data Inconsistent? KeepCore->CheckChirality Racemization Issue: C3 Racemization CheckChirality->Racemization Yes AddHalogen Add 6-Cl or 5-F to Pyridine Ring CheckChirality->AddHalogen No (Stable but Weak) MethylLock Solution: C3-Methylation (Locks Chirality) Racemization->MethylLock MethylLock->AddHalogen Combine Strategies

Figure 1: Strategic decision tree for optimizing the PCP-2-one scaffold. Blue nodes indicate primary chemical interventions.

📂 Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use this scaffold for CNS targets (Alzheimer's/Schizophrenia)? A: Yes, but you must monitor LogP (Lipophilicity).[1] The lactam carbonyl makes the molecule polar (LogP < 1.0).

  • Optimization: Add a lipophilic tail (e.g., an alkyl chain) to the lactam nitrogen (N-alkylation).[1] This improves Blood-Brain Barrier (BBB) penetration.[1]

  • Warning: N-alkylation may reduce affinity if the NH is a hydrogen bond donor in the binding pocket.

Q2: Why does my compound precipitate in the bioassay buffer? A: The planar, aromatic nature of the pyridine coupled with the polar lactam can lead to "brick-dust" aggregation, especially if you have added halogens.

  • Fix: Formulate as a Tartrate or Hydrochloride salt . Avoid dissolving in 100% DMSO stock; use a co-solvent system (DMSO/Water 1:[1]1) for dilutions to prevent "crashing out" upon addition to the aqueous assay.

Q3: Is the "3-carbonyl" group necessary? A: In many nAChR agonists, the carbonyl is a "linker" that can be replaced.

  • Experiment: Reduce the carbonyl to a Methylene (-CH2-) or an Ether (-O-) .[1]

  • Rationale: This increases flexibility. If the carbonyl was locking the rings in a "bad" conformation, removing it allows the rings to rotate and find the optimal binding angle.

📚 References & Authority

  • Nicotinic Pharmacophore & Cation-

    
     Interactions: 
    
    • Dougherty, D. A.[1] (2008).[1][2] "Cation-pi interactions in drug-receptor binding." The study establishes the necessity of a cationic center for high-affinity nAChR binding, explaining the low potency of the neutral lactam scaffold.

    • [1]

  • Tautomerism in Heterocycles:

    • Katritzky, A. R., et al.[1][2] (2010).[1][3] "Tautomerism of Heterocycles." definitive guide on the keto-enol equilibrium of pyridinones and related lactams, crucial for understanding the instability of the C3 position.

    • [1]

  • Synthesis of Anabasine Analogs (Scaffold Context):

    • Leete, E.[1] (1983).[1] "Biosynthesis of the tobacco alkaloids." Details the biosynthetic pathway where 3-(pyridine-3-carbonyl)piperidin-2-one serves as a precursor, providing context for its metabolic stability.

    • [1]

  • Optimization of Pyridine-Piperidine Scaffolds:

    • Carroll, F. I., et al.[1] (2010).[1][3] "Synthesis and Nicotinic Acetylcholine Receptor Binding of 3'-(Substituted phenyl)deschloroepibatidine Analogs." Demonstrates the "Halogen Strategy" (Module 1) for enhancing potency in pyridine-containing ligands.

    • [1]

Sources

Technical Support Center: Navigating the Scale-Up Production of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 3-(Pyridine-3-carbonyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting advice for the synthesis and purification of this important heterocyclic compound. The information herein is synthesized from established chemical principles and analogous synthetic methodologies to address the specific challenges you may encounter.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a common synthetic route for 3-(Pyridine-3-carbonyl)piperidin-2-one suitable for scale-up?

A common and scalable approach involves a multi-step synthesis beginning with commercially available starting materials. A plausible route is the acylation of a suitable piperidin-2-one precursor. One such method is the α-alkylation of an ester followed by azide reduction and cyclization to form the piperidin-2-one ring, which is then acylated.[1]

Q2: What are the primary challenges I should anticipate when scaling up the production of this compound?

When moving from bench-scale to pilot or industrial scale, several challenges can arise. These include managing reaction exotherms, ensuring consistent mixing, dealing with reagent addition at a larger scale, and potential changes in product polymorphs or impurity profiles. Supply chain management for raw materials and cost control are also significant non-laboratory challenges to consider.[2][3]

Q3: How critical is moisture control during the synthesis?

Moisture control is critical, particularly in steps involving organometallic reagents or strong bases like n-butyllithium, which might be used for deprotonation prior to acylation.[4] The presence of water can quench these reagents, leading to incomplete reactions and the formation of by-products, which complicates purification.

Q4: What analytical techniques are recommended for in-process monitoring and final product analysis?

For in-process monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product.[1][5] For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-(Pyridine-3-carbonyl)piperidin-2-one.

Problem 1: Low Yield of the Final Product

Symptoms:

  • The isolated yield is significantly lower than in the lab-scale synthesis.

  • In-process controls show incomplete conversion of starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Mixing On a larger scale, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.- Optimize Agitation: Increase the stirrer speed or use an overhead stirrer with a properly designed impeller for the reactor geometry.- Controlled Reagent Addition: Add critical reagents subsurface and at a controlled rate to ensure rapid dispersion.
Poor Temperature Control Exothermic reactions can be difficult to manage at scale, leading to temperature spikes that can decompose the product or reagents.- Improve Heat Transfer: Ensure the reactor has adequate cooling capacity. Consider a jacketed reactor with a suitable heat transfer fluid.- Slow Addition: Add exothermic reagents at a slower rate to allow the cooling system to keep up.
Reagent Degradation Some reagents may be sensitive to air, moisture, or temperature and may degrade before they can react, especially with longer addition times at scale.- Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon).- Reagent Quality: Use fresh, high-quality reagents. Titrate organometallic reagents before use to determine their exact concentration.
Problem 2: High Levels of Impurities in the Crude Product

Symptoms:

  • HPLC analysis of the crude product shows multiple significant peaks besides the desired product.

  • The product is difficult to purify by crystallization or chromatography.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Side Reactions | Increased reaction times or localized high concentrations of reagents can promote the formation of by-products. For instance, self-condensation of the piperidin-2-one starting material can occur. | - Optimize Reaction Conditions: Re-evaluate the reaction temperature, concentration, and stoichiometry. A lower temperature may reduce side reactions.- Order of Addition: Carefully consider the order in which reagents are added to minimize the time reactive intermediates are present. | | Incomplete Reaction | Unreacted starting materials are a common impurity. | - Increase Reaction Time/Temperature: If the reaction is stalling, a modest increase in time or temperature may be necessary. Monitor by HPLC to find the optimal endpoint.- Stoichiometry Adjustment: A slight excess of one reagent may be required to drive the reaction to completion. | | Work-up Issues | The aqueous work-up procedure may not be efficient at scale, leading to the carryover of water-soluble impurities or emulsions that are difficult to break. | - pH Adjustment: Carefully control the pH during extraction to ensure the product and impurities are in the desired layers.- Solvent Choice: Use an appropriate organic solvent for extraction that provides good partitioning and is easily removed.[7] |

Problem 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product oils out during crystallization instead of forming a solid.

  • The product is difficult to handle due to its physical properties (e.g., hygroscopic, amorphous).

  • Column chromatography is not a viable purification method at scale.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Solvent The presence of residual solvent can inhibit crystallization.- Solvent Swapping: After the reaction, distill off the reaction solvent and replace it with a suitable crystallization solvent.- Drying: Ensure the crude product is thoroughly dried under vacuum before attempting crystallization.
Polymorphism The compound may exist in different crystalline forms (polymorphs), with some being more difficult to crystallize than others.- Screen Crystallization Solvents: Experiment with a variety of solvents and solvent mixtures to find conditions that favor the formation of a stable, crystalline solid.- Seeding: Use a small amount of previously isolated crystalline material to seed the crystallization.
Inappropriate Purification Method While effective in the lab, flash chromatography is often not practical or economical for large-scale production.- Develop a Crystallization Protocol: Focus on developing a robust crystallization method. This may involve anti-solvent addition or cooling crystallization.- Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an option.

Experimental Workflow & Diagrams

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on established methods for the synthesis of related lactam structures.[1][8]

Synthetic_Pathway A Piperidin-2-one B Deprotonation (e.g., n-BuLi, LDA) A->B Base C Enolate Intermediate B->C E Acylation C->E Electrophile D Nicotinoyl Chloride D->E F 3-(Pyridine-3-carbonyl)piperidin-2-one E->F

Caption: Proposed synthetic pathway for 3-(Pyridine-3-carbonyl)piperidin-2-one.

Troubleshooting Logic Flow for Low Yield

This diagram illustrates a logical progression for diagnosing and addressing low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check In-Process Controls (TLC/HPLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No End Yield Improved Optimize_Conditions->End Check_Reagents Check Reagent Quality & Inert Conditions Check_Reagents->Optimize_Conditions Optimize_Mixing Optimize Mixing & Addition Rate Side_Reactions->Optimize_Mixing Yes Isolation_Issues Review Isolation & Purification - Check for Product Loss in Aqueous Layers - Analyze Mother Liquor Side_Reactions->Isolation_Issues No Optimize_Mixing->End Isolation_Issues->End

Caption: Decision tree for troubleshooting low yield in scale-up production.

References

  • World Pharma Today. Overcoming Challenges in Scale-Up Production.
  • Du, Y., Wu, Y., Liu, A.-H., & He, L.-N. (n.d.).
  • Brunotte, L., et al. (2024).
  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (2023).
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

Sources

Resolving analytical issues in the characterization of 3-(Pyridine-3-carbonyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-(Pyridine-3-carbonyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges encountered during the characterization of this molecule. The information provided herein is a synthesis of established analytical principles for pyridine, piperidinone, and lactam-containing compounds, aimed at providing a robust framework for troubleshooting and method development.

I. Compound Overview and Potential Analytical Hurdles

3-(Pyridine-3-carbonyl)piperidin-2-one is a unique molecule possessing a polar pyridine ring, a lactam (cyclic amide) in the piperidin-2-one ring, and a ketone linker. This combination of functional groups presents a distinct set of analytical challenges. The pyridine moiety imparts basicity and potential for strong interactions with silica-based stationary phases in chromatography, while the lactam and ketone groups are polar and can contribute to issues with solubility and peak shape.

This guide will address these potential issues in a practical question-and-answer format, providing both theoretical explanations and actionable protocols.

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting

The polar nature of 3-(Pyridine-3-carbonyl)piperidin-2-one often leads to challenges in reversed-phase HPLC.

Frequently Asked Questions (FAQs) - HPLC

Q1: My peak for 3-(Pyridine-3-carbonyl)piperidin-2-one is showing significant tailing on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing for a basic compound like this is often due to secondary interactions between the protonated pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.

  • Causality: At acidic to neutral pH, the pyridine nitrogen (pKa ≈ 5.2) will be protonated, leading to strong ionic interactions with deprotonated silanol groups (pKa ≈ 3.5-4.5) on the column packing material. This results in a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the peak to tail.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to > 6. This will suppress the ionization of the silanol groups, minimizing secondary interactions. A phosphate buffer is a good starting point.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are derivatized, reducing their availability for interaction.

    • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Consider an Alternative Stationary Phase: A phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity and reduced silanol interactions.

Q2: I am struggling with poor retention of the compound; it elutes near the void volume. How can I increase its retention time?

A2: Poor retention is expected for this polar molecule on a non-polar C18 stationary phase.

  • Causality: The high polarity of the molecule gives it a strong affinity for the polar mobile phase, leading to rapid elution.

  • Troubleshooting Protocol:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. If using a gradient, start with a lower initial concentration of the organic solvent.

    • Use a Highly Aqueous Stable Column: If you need to use a high percentage of aqueous mobile phase, ensure your C18 column is designed for these conditions to prevent phase collapse.

    • Switch to a More Polar Stationary Phase: Consider using a column with a more polar character, such as a cyano (CN) or amino (NH2) phase.

    • Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and troubleshooting.

III. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 3-(Pyridine-3-carbonyl)piperidin-2-one and its potential impurities.

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected major ions in the ESI-MS spectrum of this compound?

A1: In positive ion mode Electrospray Ionization (ESI), you should expect to see the protonated molecule as the base peak.

  • Expected Ion: [M+H]⁺

  • Rationale: The basic nitrogen on the pyridine ring is readily protonated in the ESI source.

Q2: What are the characteristic fragmentation patterns I should look for in MS/MS analysis?

A2: Tandem mass spectrometry (MS/MS) will provide valuable structural information. The fragmentation will likely be initiated at the protonated pyridine nitrogen and the carbonyl groups.

  • Plausible Fragmentation Pathways:

    • Loss of the Pyridine Ring: Cleavage of the bond between the pyridine ring and the carbonyl group.

    • Cleavage of the Piperidinone Ring: Ring-opening of the piperidinone moiety is a common fragmentation pathway for such structures.[1]

    • Loss of CO: Neutral loss of carbon monoxide from the ketone or lactam carbonyl group.

Hypothetical Fragmentation Scheme

Fragmentation_Scheme M_H [M+H]⁺ (Precursor Ion) Fragment1 Loss of CO M_H->Fragment1 -CO Fragment2 Pyridine Ring Cleavage M_H->Fragment2 Fragment3 Piperidinone Ring Opening M_H->Fragment3 Product1 [M+H-CO]⁺ Fragment1->Product1 Product2 [Piperidinone-carbonyl]⁺ Fragment2->Product2 Product3 Acyclic Fragment Ions Fragment3->Product3

Caption: Plausible MS/MS fragmentation pathways.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of 3-(Pyridine-3-carbonyl)piperidin-2-one.

Frequently Asked Questions (FAQs) - NMR

Q1: What are the key signals to look for in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum will have distinct regions corresponding to the pyridine and piperidinone protons.

  • Pyridine Protons: Expect signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will show characteristic splitting patterns (dd, ddd, etc.) depending on their positions relative to the nitrogen and the carbonyl substituent.

  • Piperidinone Protons: These aliphatic protons will appear upfield (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and carbonyl groups will be the most deshielded.

  • NH Proton: The lactam N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

Q2: What challenges might I face in interpreting the NMR spectra?

A2: Signal overlap and complex splitting patterns can be a challenge.

  • Signal Overlap: The aliphatic protons of the piperidinone ring may overlap, requiring 2D NMR techniques for definitive assignment.

  • Complex Splitting: The pyridine protons will exhibit complex spin-spin coupling, which may require simulation for accurate interpretation.

  • Solvent Effects: The chemical shifts of the pyridine and NH protons can be significantly affected by the choice of NMR solvent.

Recommended NMR Experiments
ExperimentPurpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Correlates protons that are coupled to each other.
HSQC Correlates protons to their directly attached carbons.
HMBC Shows long-range correlations between protons and carbons (2-3 bonds), crucial for connecting the pyridine and piperidinone moieties.

V. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and effective technique for confirming the presence of key functional groups.

Frequently Asked Questions (FAQs) - FTIR

Q1: What are the characteristic absorption bands for this molecule?

A1: The FTIR spectrum will be dominated by the stretching vibrations of the carbonyl groups.

  • Ketone C=O Stretch: Expected in the range of 1680-1700 cm⁻¹. Conjugation with the pyridine ring may slightly lower this frequency.[2]

  • Lactam C=O Stretch: For a six-membered lactam (δ-lactam), this band is typically observed around 1650-1680 cm⁻¹.[3]

  • C-N Stretch: Look for bands in the 1200-1350 cm⁻¹ region.

  • N-H Stretch: A band around 3200-3400 cm⁻¹ is expected for the lactam N-H.

  • Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.

Q2: How can FTIR help in identifying potential impurities?

A2: FTIR can indicate the presence of starting materials or degradation products.

  • Example: The absence of a broad O-H stretch (around 3300 cm⁻¹) would suggest the absence of any hydrolyzed carboxylic acid impurity. The presence of unexpected carbonyl bands could indicate oxidative degradation.

VI. Impurity Profiling and Stability-Indicating Methods

A crucial aspect of drug development is the identification and control of impurities.

Frequently Asked Questions (FAQs) - Impurity Profiling

Q1: What are the likely process-related impurities?

A1: Impurities can arise from the starting materials and intermediates used in the synthesis. A thorough understanding of the synthetic route is essential for predicting potential impurities. For instance, if the synthesis involves the coupling of nicotinic acid (or a derivative) and 2-piperidone, residual starting materials could be present.

Q2: What types of degradation products should I anticipate?

A2: The molecule is susceptible to hydrolysis and oxidation.

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under strong acidic or basic conditions, to form the corresponding amino acid.

  • Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide, particularly in the presence of oxidizing agents.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient.

  • Forced Degradation Studies: To develop such a method, the drug substance should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4][5][6]

  • Method Development: The HPLC method should then be optimized to achieve baseline separation of the parent compound from all observed degradation peaks. Photodiode array (PDA) detection is highly recommended to assess peak purity.

This technical support guide provides a comprehensive framework for addressing the analytical challenges associated with 3-(Pyridine-3-carbonyl)piperidin-2-one. By understanding the chemical nature of the molecule and applying the systematic troubleshooting approaches outlined, researchers can develop robust and reliable analytical methods for its characterization.

References

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 7(26), 22631–22637. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Ragg, E., et al. (1983). 13C Nuclear Magnetic Resonance Spectroscopy of Nitrogen Heterocycles. Part 4. intra-extra Configuration of the N-Acetyl Group in Phenothiazine and Related Systems with a 'Butterfly' Shape. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-51. [Link]

  • Venumadhav, R., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(26), 4766–4771. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 16(8), 6692-6755. [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). Retrieved from [Link]

  • Singh, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2135-2156. [Link]

  • Liu, Y., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 318-325. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of 3-(Pyridine-3-carbonyl)piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold. This guide provides practical, in-depth answers to common challenges encountered during the optimization of pharmacokinetic (PK) properties. Our goal is to equip your team with the rationale and methodologies needed to advance your drug discovery program.

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting drug candidates with a higher probability of success.[1][2] Neglecting these properties can lead to late-stage failures due to issues like poor bioavailability or unmanageable toxicity.[3] This guide is structured to address specific problems you may encounter, offering both high-level strategies and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when a promising compound shows suboptimal pharmacokinetic behavior.

Q1: My lead compound based on the 3-(Pyridine-3-carbonyl)piperidin-2-one scaffold exhibits poor aqueous solubility. What are my initial steps?

Poor aqueous solubility is a frequent hurdle that can limit oral absorption and lead to variable in vivo results.[4][5] Your primary goal is to introduce modifications that increase polarity without sacrificing target potency.

  • Strategy 1: Introduce Polar Functional Groups. Systematically add polar groups (e.g., -OH, -NH2, small ethers) to solvent-exposed regions of the molecule. The piperidinone ring is often a good place to start. This is a common and effective medicinal chemistry strategy.[4]

  • Strategy 2: Modulate pKa. The pyridine nitrogen in your scaffold is basic. The pKa of a compound significantly influences its ionization state at different physiological pH levels, which in turn affects solubility and membrane permeability.[6][7] Introducing electron-withdrawing or -donating groups on the pyridine ring can alter its basicity, allowing you to fine-tune the ionization profile for optimal absorption.[6]

  • Strategy 3: Salt Formation. If your compound has a suitable acidic or basic handle, forming a salt is a highly effective method to enhance solubility and dissolution rates.[5][8] The basic pyridine nitrogen is a prime candidate for forming hydrochloride or other pharmaceutically acceptable salts.

Q2: I'm observing rapid clearance in my in vitro human liver microsome assay. What are the likely metabolic hotspots on this scaffold?

High clearance suggests your compound is being rapidly metabolized. Identifying and blocking these "metabolic hotspots" is key. For a 3-(Pyridine-3-carbonyl)piperidin-2-one structure, likely sites of metabolism include:

  • Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming an N-oxide or hydroxylated derivatives.[9] This is a common metabolic pathway for pyridine-containing drugs.[10]

  • Ketone Reduction: The ketone linker between the two rings can be reduced to a secondary alcohol by carbonyl reductases.

  • Piperidinone Ring Hydrolysis: The lactam (a cyclic amide) in the piperidin-2-one ring is a potential site for hydrolysis by amidase enzymes, which would lead to ring-opening.[11][12]

  • Oxidation of the Piperidinone Ring: The aliphatic carbons on the piperidinone ring are also susceptible to CYP-mediated oxidation.

Q3: How can I improve the metabolic stability of my compound series?

Once you've hypothesized the metabolic hotspots, you can employ several strategies to improve stability.

  • Blocking Metabolic Sites: The most common strategy is to replace a hydrogen atom at a site of oxidation with a group that is resistant to metabolic attack. A fluorine atom or a trifluoromethyl group is often used for this purpose because the carbon-fluorine bond is much stronger than a carbon-hydrogen bond.[13][14] This approach, sometimes called "metabolic switching" avoidance, can significantly lower clearance.[11]

  • Deuteration: Replacing a C-H bond with a C-D (deuterium) bond can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact potency.

  • Bioisosteric Replacement: If the lactam ring is the primary point of instability, consider replacing it with a more stable bioisostere. For example, research has shown that an α-fluoro ether can serve as a hydrolytically stable replacement for a lactone, a similar functional group.[15]

Q4: My compound is potent but shows poor oral bioavailability. What factors should I investigate?

Low oral bioavailability despite good potency points to a problem with ADME properties.[16] It could be due to:

  • Poor Absorption: Caused by low solubility or low membrane permeability.[17]

  • High First-Pass Metabolism: The drug is absorbed from the gut but is extensively metabolized in the gut wall or liver before it can reach systemic circulation.[16]

A systematic approach is needed to identify the root cause.[18] Start with in vitro ADME assays to assess solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability in liver microsomes or hepatocytes.[19][20][21]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for addressing specific pharmacokinetic challenges.

Guide 1: Troubleshooting High Metabolic Clearance

Problem: Your lead compound shows high clearance (>70% metabolized in 30 minutes) in a human liver microsome (HLM) stability assay.

Objective: To identify the metabolic hotspot and engineer a more stable analog.

Workflow Diagram:

metabolic_stability_workflow cluster_phase1 Phase 1: Problem Identification cluster_phase2 Phase 2: Investigation cluster_phase3 Phase 3: Hypothesis & Synthesis cluster_phase4 Phase 4: Re-evaluation A High Clearance in HLM Assay B Metabolite Identification (LC-MS/MS) A->B Determine what is being formed C Incubate with specific CYP isozymes or inhibitors A->C Determine which enzymes are responsible D Identify Metabolic Hotspot (e.g., Pyridine N-Oxidation) B->D C->D E Design Analogs to Block Metabolism (e.g., Add Fluorine to Pyridine) D->E Rational Design F Synthesize Analogs E->F G Re-run HLM Stability Assay F->G Test new compounds H Assess Potency of New Analogs F->H I Decision: Proceed or Redesign G->I H->I

Caption: Workflow for identifying and addressing metabolic instability.

Step-by-Step Protocol: Metabolite Identification (MetID)

  • Incubation: Incubate the parent compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL protein) and the necessary cofactor, NADPH (1 mM), in a phosphate buffer (pH 7.4). Prepare a control incubation without NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: Compare the chromatograms of the NADPH-fortified samples with the control. New peaks in the active samples represent potential metabolites. The mass difference between the parent compound and the new peaks indicates the type of metabolic transformation (e.g., +16 Da suggests oxidation).

Synthetic Strategy: Blocking Pyridine Ring Oxidation

If MetID suggests oxidation on the pyridine ring is the primary metabolic route, a common strategy is to introduce a fluorine atom.[13][22] Fluorine's high electronegativity can shield the ring from oxidative attack.[23][24]

Modification StrategyRationaleExpected Impact on ClearancePotential Risks
Add Fluorine to C2-position of Pyridine Sterically and electronically shields the pyridine nitrogen from N-oxidation.High reductionMay alter target binding and potency.
Add Fluorine to C4-position of Pyridine Electronically deactivates the ring towards oxidation.Moderate reductionLower risk of impacting binding compared to C2.
Deuterate Pyridine Ring Slows CYP-mediated C-H bond cleavage via the kinetic isotope effect.Low to moderate reductionMinimal impact on potency; stability of deuteration can vary.
Guide 2: Enhancing Permeability and Oral Absorption with a Prodrug Strategy

Problem: Your compound has good metabolic stability and solubility but exhibits low permeability in a Caco-2 assay, leading to poor oral absorption.

Objective: To transiently mask polar functional groups that hinder membrane passage by designing a prodrug that is converted to the active parent drug in vivo.[16][25][26]

Workflow Diagram:

prodrug_workflow cluster_phase1 Phase 1: Problem Identification cluster_phase2 Phase 2: Design & Synthesis cluster_phase3 Phase 3: In Vitro Evaluation cluster_phase4 Phase 4: In Vivo Evaluation A Low Permeability in Caco-2 Assay B Identify Modifiable Handle (e.g., Lactam N-H) A->B C Select Promoieties (e.g., Acyloxymethyl) B->C Choose linker D Synthesize Prodrug Candidates C->D E Assess Chemical Stability (pH 7.4 buffer) D->E Test stability F Confirm Enzymatic Cleavage (Plasma/Homogenate) D->F Test conversion G Re-run Caco-2 Permeability Assay D->G Test permeability H Oral Dosing in Rodent Model F->H Select best candidate I Measure Plasma Levels of Parent Drug and Prodrug H->I J Calculate Bioavailability I->J

Caption: A systematic workflow for developing a prodrug to enhance permeability.

Protocol: N-Acyloxymethyl Prodrug of the Piperidinone Lactam

The N-H bond of the piperidinone lactam is a hydrogen bond donor, which can be detrimental to membrane permeability. Masking this group with a lipophilic, enzyme-labile promoiety can improve passive diffusion.

  • Synthesis:

    • Deprotonate the lactam nitrogen of your parent compound using a suitable base (e.g., sodium hydride).

    • React the resulting anion with a chloromethyl ester (e.g., chloromethyl pivalate). This attaches a pivaloyloxymethyl (POM) group, a common promoiety cleaved by esterases in vivo.

  • In Vitro Stability and Conversion:

    • Chemical Stability: Incubate the POM-prodrug in a pH 7.4 buffer at 37°C. Measure the amount of prodrug remaining over time by LC-MS to ensure it is stable enough to be absorbed intact.

    • Enzymatic Conversion: Incubate the prodrug in diluted mouse or human plasma at 37°C. Monitor the disappearance of the prodrug and the appearance of the active parent drug over time to confirm efficient enzymatic cleavage. Prodrug strategies have been successfully applied to other lactam-containing molecules.[25][27][28]

  • Permeability Assessment:

    • Perform a Caco-2 permeability assay with the new prodrug. The apparent permeability coefficient (Papp) should be significantly higher than that of the parent compound.

  • In Vivo Pharmacokinetic Study:

    • Administer the parent drug intravenously and the prodrug orally to a rodent species (e.g., Sprague-Dawley rats).

    • Collect blood samples at various time points and measure the plasma concentrations of both the prodrug and the released parent drug.

    • Calculate the oral bioavailability (F%) of the parent drug when delivered via the prodrug. A successful prodrug will result in a substantially higher F% compared to oral administration of the parent drug itself.

By systematically applying these principles and protocols, you can effectively troubleshoot and optimize the pharmacokinetic properties of your 3-(Pyridine-3-carbonyl)piperidin-2-one-based drug candidates, increasing their potential for clinical success.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Murphy, C.D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. Available from: [Link]

  • Al-Sanea, M.M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. PubMed. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]

  • Berger, K.Y., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available from: [Link]

  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Available from: [Link]

  • Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available from: [Link]

  • Banks, R.E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Zhang, J., et al. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. PubMed. Available from: [Link]

  • Walker, M.A., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

  • DukeSpace. (n.d.). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Wuest, W.M., et al. (2019). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. ACS Publications. Available from: [Link]

  • bioRxiv. (2024). An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting. Available from: [Link]

  • Reeve, S.M., et al. (2021). Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. NIH. Available from: [Link]

  • Di, L., & Kerns, E.H. (2016). Metabolism and pharmacokinetic optimization strategies in drug discovery. ScienceDirect. Available from: [Link]

  • Abdulaziz, H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • Tan, Y.T.F., et al. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI. Available from: [Link]

  • Rather, I.A., et al. (2021). Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens. PMC - NIH. Available from: [Link]

  • Encyclopedia.pub. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Available from: [Link]

  • Kaiser, J.P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. Available from: [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available from: [Link]

  • RSC Publishing. (2022). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Available from: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • Varghese, R., et al. (2023). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers. Available from: [Link]

  • ASM Journals. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. Available from: [Link]

  • Crofts, T.S., et al. (2018). Shared strategies for β-lactam catabolism in the soil microbiome. PMC - PubMed Central. Available from: [Link]

  • Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. Available from: [Link]

  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available from: [Link]

  • alwsci. (2024). Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. Available from: [Link]

  • Medicilon. (n.d.). Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • TD2 Precision Oncology. (2020). The A-Z Guide of DMPK Assays and How to Find the Right One. Available from: [Link]

  • PharmaLegacy. (2022). How Proper DMPK Studies Can Lower Clinical Attrition Rates. Available from: [Link]

  • PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available from: [Link]

  • PubMed. (2025). Evaluation of pharmacokinetics and metabolism of three marine-derived piericidins for guiding drug lead selection. Available from: [Link]

  • PubMed. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Available from: [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Piperidinone-Based Inhibitors: Evaluating 3-(Pyridine-3-carbonyl)piperidin-2-one in the Context of MDM2-p53 Interaction Blockade

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies that can reactivate endogenous tumor suppressor pathways remains a paramount objective. Among these, the p53 pathway, often termed the "guardian of the genome," stands out as a critical regulator of cell cycle arrest and apoptosis. In a significant portion of human cancers where p53 remains wild-type, its function is frequently abrogated by the overexpression of its principal negative regulator, the E3 ubiquitin ligase MDM2. The disruption of the MDM2-p53 protein-protein interaction (PPI) has thus emerged as a compelling therapeutic strategy. This guide provides a comparative analysis of piperidinone-based inhibitors, a promising class of small molecules designed to block this interaction, with a special focus on the potential of the novel scaffold, 3-(Pyridine-3-carbonyl)piperidin-2-one.

The Piperidinone Scaffold: A Privileged Structure in MDM2 Inhibition

The piperidinone core has proven to be a versatile and effective scaffold for the design of potent and selective MDM2 inhibitors.[1] These compounds typically mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2, primarily engaging with the Phe19, Trp23, and Leu26 binding pockets. The structural rigidity and synthetic tractability of the piperidinone ring allow for the precise positioning of pharmacophoric groups that are crucial for high-affinity binding.

3-(Pyridine-3-carbonyl)piperidin-2-one: A Novel Contender

While specific biological data for 3-(Pyridine-3-carbonyl)piperidin-2-one is not yet extensively published, its structural features suggest a strong potential as an MDM2-p53 interaction inhibitor. The piperidin-2-one core provides the foundational scaffold, and the 3-nicotinoyl moiety (pyridine-3-carbonyl) introduces a key aromatic and hydrogen-bonding element. The pyridine ring can potentially engage in various interactions within the MDM2 binding pocket, including π-stacking and hydrogen bonding, which are critical for potent inhibition. This guide will, therefore, compare this novel structure to well-characterized piperidinone-based MDM2 inhibitors to highlight its potential advantages and guide future research.

Comparative Analysis with Established Piperidinone-Based MDM2 Inhibitors

To provide a comprehensive overview, we will compare the hypothetical potential of 3-(Pyridine-3-carbonyl)piperidin-2-one with established piperidinone-based MDM2 inhibitors for which experimental data is available.

Compound ClassKey Structural FeaturesPotency (IC50/Ki)Cellular ActivityKey Insights
Hypothetical: 3-(Pyridine-3-carbonyl) piperidin-2-one Piperidin-2-one core with a 3-nicotinoyl substitution.Not yet determinedNot yet determinedThe pyridine nitrogen offers a potential hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions, potentially enhancing binding affinity and selectivity.
Piperidinone-Phenethylamine Derivatives Piperidinone-constrained phenethylamines.Ki values in the low nanomolar to micromolar range against DPP4 (a different target, but illustrates the inhibitory potential of the scaffold).[2][3]Good pharmacokinetic profiles have been reported for optimized compounds.[2]Demonstrates the versatility of the piperidinone scaffold in designing enzyme inhibitors.
Piperidinone-Pyridine MDM2 Inhibitors Piperidinone core with N-alkyl substituents and pyridine moieties.HTRF binding assay IC50 values in the low nanomolar range.Potent inhibition of tumor cell proliferation (e.g., SJSA-1 cells) with IC50 values in the sub-micromolar range.[4]Optimization of the N-alkyl substituent and the pyridine moiety is crucial for achieving high potency and favorable pharmacokinetic properties.[4]

Signaling Pathway: Reactivation of the p53 Tumor Suppressor Pathway

The primary mechanism of action for these inhibitors is the disruption of the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis in cancer cells.

p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds and promotes degradation Proteasomal_Degradation Proteasomal Degradation MDM2->Proteasomal_Degradation p21 p21 p53->p21 Activates transcription Apoptosis Apoptosis p53->Apoptosis Induces p53->Proteasomal_Degradation Inhibitor Piperidinone Inhibitor (e.g., 3-(Pyridine-3-carbonyl)piperidin-2-one) Inhibitor->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: Re-activation of the p53 pathway by piperidinone inhibitors.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for MDM2-p53 Interaction

This assay is a highly sensitive method to quantify the inhibition of the MDM2-p53 interaction in a high-throughput format.

Principle: The assay utilizes a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. A Europium cryptate-labeled anti-GST antibody and a streptavidin-XL665 conjugate are used for detection. When MDM2 and the p53 peptide interact, the donor (Europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl, 0.1% BSA.

    • Dilute GST-MDM2, Biotin-p53 peptide, anti-GST-Eu(K), and SA-XL665 to their final concentrations in the assay buffer.

    • Prepare a serial dilution of the test compounds (e.g., 3-(Pyridine-3-carbonyl)piperidin-2-one) in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well low-volume microplate.

    • Add 5 µL of a pre-mixed solution of GST-MDM2 and Biotin-p53 peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution of anti-GST-Eu(K) and SA-XL665.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_workflow cluster_0 Assay Components cluster_1 Detection Reagents GST_MDM2 GST-MDM2 Mix1 Mix & Incubate GST_MDM2->Mix1 Biotin_p53 Biotin-p53 Peptide Biotin_p53->Mix1 Inhibitor Test Inhibitor Inhibitor->Mix1 Anti_GST_Eu Anti-GST-Eu(K) Mix2 Add Detection Reagents & Incubate Anti_GST_Eu->Mix2 SA_XL665 SA-XL665 SA_XL665->Mix2 Mix1->Mix2 Read HTRF Plate Reader Mix2->Read Analysis Data Analysis (IC50) Read->Analysis

Caption: Workflow for the HTRF-based MDM2-p53 binding assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of potential anticancer drugs.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., SJSA-1, which has wild-type p53 and amplified MDM2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The piperidinone scaffold represents a highly promising framework for the development of potent and selective inhibitors of the MDM2-p53 interaction. While 3-(Pyridine-3-carbonyl)piperidin-2-one is a novel and untested entity, its structural characteristics suggest it could be a valuable addition to this class of inhibitors. The presence of the nicotinoyl group offers intriguing possibilities for novel interactions within the MDM2 binding pocket, which may translate to improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-(Pyridine-3-carbonyl)piperidin-2-one and its analogs. Key experimental steps will include:

  • Biochemical assays (HTRF) to confirm direct inhibition of the MDM2-p53 interaction and determine potency.

  • Cell-based assays in relevant cancer cell lines (e.g., SJSA-1) to assess cellular efficacy and mechanism of action (p53 activation, cell cycle arrest, and apoptosis).

  • Structural biology studies (X-ray crystallography) to elucidate the binding mode of this novel scaffold with MDM2.

  • Pharmacokinetic and in vivo efficacy studies in animal models to evaluate its potential as a therapeutic agent.

By systematically exploring this new chemical space, researchers can further refine the design of piperidinone-based MDM2 inhibitors and contribute to the development of novel cancer therapies that harness the power of the p53 tumor suppressor pathway.

References

  • Edmondson, S. D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983–1987. [Link]

  • Feng, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.[Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(9), 1026–1031. [Link]

  • Liao, X., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 160, 113-127. [Link]

Sources

Benchmarking Guide: 3-(Pyridine-3-carbonyl)piperidin-2-one vs. Commercial Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyridine-3-carbonyl)piperidin-2-one (also known as 3-nicotinoyl-2-piperidone ) is a critical β-keto lactam intermediate primarily utilized in the synthesis of anabaseine-type alkaloids and nicotinic acetylcholine receptor (nAChR) ligands.[1] While not a marketed "blockbuster" inhibitor itself, its structural integration of a nicotinoyl moiety and a piperidin-2-one (lactam) ring positions it as a privileged scaffold for designing inhibitors against Cytochrome P450 enzymes (e.g., CYP11B1, CYP2A6) and Poly(ADP-ribose) polymerases (PARP) .

This guide benchmarks the compound’s physicochemical and biochemical profile against established commercial standards—Metyrapone (CYP inhibitor) and Donepezil (AChE inhibitor)—to assist researchers in evaluating its utility as a chemical probe or fragment for lead optimization.

Mechanistic Profiling & Scaffold Analysis

Structural Pharmacology

The compound features two distinct pharmacophores:

  • 3-Pyridylcarbonyl (Nicotinoyl) Group: A known heme-iron coordinator in metalloenzymes (CYP450s) and a nicotinamide mimic for NAD+-binding enzymes (PARP).

  • Piperidin-2-one (δ-Lactam) Ring: A rigid scaffold that mimics the transition state of peptide bond hydrolysis or acts as a hinge-binder in kinase domains.

Mechanism of Action (MoA)
  • Primary Utility (Synthetic): Acts as the key electrophilic intermediate in the Claisen condensation pathway for synthesizing Anabaseine and silent agonists like KC-1 [1].

  • Secondary Utility (Inhibitory Potential):

    • CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of CYP enzymes, competitively inhibiting substrate oxidation.

    • nAChR Modulation: As a precursor to anabaseine, it shares steric volume with orthosteric ligands but lacks the cationic center required for high-affinity binding until cyclization.

Benchmarking Data: Scaffold vs. Commercial Standards

The following table compares 3-(Pyridine-3-carbonyl)piperidin-2-one against commercial inhibitors that share its structural motifs.

Table 1: Comparative Profiling of 3-(Pyridine-3-carbonyl)piperidin-2-one

Feature3-(Pyridine-3-carbonyl)piperidin-2-one Metyrapone (Commercial Standard)Donepezil (Commercial Standard)
Primary Class Synthetic Intermediate / FragmentCYP11B1 InhibitorAChE Inhibitor
Core Scaffold Nicotinoyl-LactamDipyridyl KetoneBenzylpiperidine
Target Mechanism Heme coordination / PrecursorHeme Iron CoordinationAnionic Site Binding
Molecular Weight 204.23 g/mol 226.27 g/mol 379.49 g/mol
LogP (Predicted) ~0.5 - 0.82.24.2
Potency (IC50) > 50 µM (Est. Fragment Activity)1–5 µM (CYP11B1) [2]5–10 nM (AChE) [3]
Key Application Synthesis of KC-1 , Anabaseine Adrenal Function TestingAlzheimer's Therapy

Analyst Note: While Metyrapone exhibits micromolar potency due to its optimized dipyridyl structure, 3-(Pyridine-3-carbonyl)piperidin-2-one serves as a fragment-based lead . Its lower lipophilicity (LogP < 1) makes it an ideal starting point for "Fragment-Based Drug Discovery" (FBDD) where ligand efficiency (LE) is prioritized over raw potency.

Visualization: Synthesis & Biological Pathways

Synthesis & Biological Relevance Pathway

This diagram illustrates the compound's role as a pivot point between simple precursors and bioactive alkaloids (KC-1, Anabaseine).

G EthylNicotinate Ethyl Nicotinate (Precursor) Target 3-(Pyridine-3-carbonyl) piperidin-2-one (The Product) EthylNicotinate->Target Claisen Condensation (NaH, Toluene) Piperidone N-Protected 2-Piperidone Piperidone->Target Anabaseine Anabaseine (nAChR Agonist) Target->Anabaseine Acidic Hydrolysis (-CO2) CYP CYP450 Enzymes (Off-Target Inhibition) Target->CYP Heme Coordination (Pyridine N) KC1 KC-1 (Silent Agonist) Anabaseine->KC1 Derivatization

Caption: Synthesis pathway showing 3-(Pyridine-3-carbonyl)piperidin-2-one as the critical intermediate for Anabaseine and KC-1, with potential off-target CYP interactions.

Experimental Protocols

Protocol A: Synthesis & Isolation (Self-Validating)

Context: This compound is unstable in its enolate form and is often generated in situ. Isolation requires careful pH control.

Reagents: Ethyl nicotinate (1.0 eq), N-vinyl-2-pyrrolidone (or N-protected-2-piperidone), NaH (60% dispersion), Toluene.

  • Activation: Suspend NaH (1.5 eq) in anhydrous toluene under Argon.

  • Condensation: Add N-protected-2-piperidone dropwise. Stir at 0°C for 30 min.

  • Addition: Add ethyl nicotinate (1.0 eq) slowly to the enolate mixture.

  • Reflux: Heat to 110°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench & Isolation: Cool to 0°C. Quench with dilute acetic acid (pH ~6). Extract with DCM.

    • Validation Step: 1H-NMR should show the disappearance of the ethyl ester quartet (4.3 ppm) and appearance of the enol/keto methine proton signals.

Protocol B: CYP450 Inhibition Assay (Fluorescence-Based)

Objective: Benchmark the compound's inhibitory potential against Metyrapone.

  • System: Recombinant Human CYP11B1 or CYP2A6 supersomes.

  • Substrate: 7-Ethoxycoumarin (fluorescent probe).

  • Workflow:

    • Step 1: Incubate 0.5 pmol Enzyme + Test Compound (0.1 – 100 µM) in Phosphate Buffer (pH 7.4) for 10 min at 37°C.

    • Step 2: Initiate reaction with NADPH-generating system.

    • Step 3: Incubate for 20 min. Stop reaction with acetonitrile/Tris base.

    • Step 4: Measure fluorescence (Ex 405 nm / Em 460 nm).

  • Calculation: Plot % Activity vs. Log[Concentration] to determine IC50.

    • Control: Metyrapone should yield an IC50 ~1–5 µM.

Screening Workflow Diagram

Workflow Start Compound Library (Nicotinoyl-Lactams) Assay1 Primary Screen: Fluorescence Displacement (10 µM) Start->Assay1 Hit Hit Identification (>50% Inhibition) Assay1->Hit Select Active Assay2 Secondary Screen: Dose-Response (IC50) Hit->Assay2 Validation Orthogonal Assay: Mass Spectrometry Assay2->Validation Confirm Potency

Caption: Standardized screening workflow for evaluating nicotinoyl-lactam derivatives against enzyme targets.

References

  • Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Donepezil Structure-Activity Relationships. ACS Omega. Available at: [Link]

  • Recent advances in piperidones as privileged scaffolds. Medicinal Chemistry Research. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridine-3-carbonyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(Pyridine-3-carbonyl)piperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.